molecular formula C8H17NO B6243998 2-(3-methylpiperidin-3-yl)ethan-1-ol CAS No. 2680534-00-1

2-(3-methylpiperidin-3-yl)ethan-1-ol

カタログ番号: B6243998
CAS番号: 2680534-00-1
分子量: 143.2
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-(3-Methylpiperidin-3-yl)ethan-1-ol (CAS 2680534-00-1) is a piperidine-based amino alcohol compound with a molecular formula of C8H17NO and a molecular weight of 143.23 g/mol . This chemical features a piperidine ring, a fundamental scaffold in medicinal chemistry due to its prevalence in numerous natural products and pharmaceuticals . The structure combines a nitrogen-containing heterocycle with a hydrophilic ethanol side chain, making it a valuable building block for the synthesis of more complex chemical entities . Piperidine derivatives are of significant interest in advanced chemical research, serving as key intermediates in the development of novel pharmaceuticals and as chiral ligands in asymmetric catalysis . The specific stereochemistry and substituents on the piperidine ring, as found in this compound, can profoundly influence the conformational behavior and biological activity of the resulting molecules . Ongoing research into amino alcohols and piperidine derivatives explores their potential across a wide range of therapeutic targets and material science applications . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

特性

CAS番号

2680534-00-1

分子式

C8H17NO

分子量

143.2

純度

95

製品の起源

United States
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Methylpiperidin-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Blueprint for Drug Discovery

In the intricate landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety. This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(3-methylpiperidin-3-yl)ethan-1-ol, a substituted piperidine derivative with potential applications in medicinal chemistry.

The piperidine scaffold is a prevalent motif in numerous pharmaceuticals, valued for its ability to impart desirable pharmacokinetic properties. The specific substitutions on the piperidine ring, in this case, a methyl and a hydroxyethyl group at the 3-position, create a unique chemical entity with distinct physicochemical attributes. This guide will delve into the critical parameters of pKa, lipophilicity (logP), and aqueous solubility, offering both predicted data and detailed, field-proven experimental protocols for their determination. By understanding these fundamental properties, researchers can make informed decisions in the design and optimization of novel therapeutic agents.

Core Physicochemical Properties of 2-(3-Methylpiperidin-3-yl)ethan-1-ol

A molecule's journey through the body is a complex interplay of its structural features and the resulting physicochemical characteristics. For 2-(3-methylpiperidin-3-yl)ethan-1-ol, the presence of a basic piperidine nitrogen and a polar hydroxyl group dictates its behavior in biological systems.

PropertyPredicted ValueImportance in Drug Development
pKa 9.5 - 10.5Governs the degree of ionization at physiological pH, impacting solubility, permeability, and receptor binding.
logP 1.0 - 1.5Indicates the lipophilicity of the molecule, influencing its ability to cross cell membranes and its distribution into various tissues.
Aqueous Solubility Moderate to HighDetermines the dissolution rate and bioavailability of the compound.

Note: The predicted values are derived from various computational models and should be confirmed by experimental determination.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa is a measure of the acidity or basicity of a compound. For 2-(3-methylpiperidin-3-yl)ethan-1-ol, the piperidine nitrogen is the primary basic center. The pKa value indicates the pH at which 50% of the molecules are in their ionized (protonated) form and 50% are in their neutral (unprotonated) form.

Theoretical and Practical Importance

The ionization state of a drug molecule is a critical determinant of its ADME properties. The ionized form is generally more water-soluble, which is crucial for dissolution in the gastrointestinal tract and for transport in the bloodstream. Conversely, the neutral form is typically more lipid-soluble and can more readily cross biological membranes, such as the intestinal epithelium and the blood-brain barrier. Therefore, a compound's pKa, in conjunction with the pH of various biological compartments, dictates its absorption, distribution, and potential for off-target effects.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for the experimental determination of pKa.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 2-(3-methylpiperidin-3-yl)ethan-1-ol and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is limited.

  • Standardization of Titrant: Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration Setup: Place the analyte solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Acid Titration: Titrate the analyte solution with the standardized HCl solution, adding small, precise increments of the titrant. Record the pH after each addition. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For more precise determination, the first or second derivative of the titration curve can be plotted to accurately identify the equivalence point.

Causality Behind Experimental Choices:

  • Thermostatted Vessel: The pKa is temperature-dependent; therefore, maintaining a constant temperature is crucial for accurate and reproducible results.

  • Standardized Titrants: The accuracy of the pKa determination is directly dependent on the accuracy of the titrant concentration.

  • Derivative Plots: The use of derivative plots helps to minimize the subjective error in identifying the equivalence point from the sigmoidal titration curve.

experimental_workflow_pka cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution titration_setup Set up Titration Apparatus prep_analyte->titration_setup prep_titrant Standardize Titrants prep_titrant->titration_setup perform_titration Perform Potentiometric Titration titration_setup->perform_titration plot_curve Plot Titration Curve perform_titration->plot_curve determine_pka Determine pKa plot_curve->determine_pka

Experimental workflow for pKa determination.

Lipophilicity (logP): Navigating the Hydrophilic-Lipophilic Balance

The partition coefficient (logP) is the measure of a compound's differential solubility in a biphasic system of two immiscible liquids, typically octan-1-ol and water. It is a key indicator of a molecule's lipophilicity or "fat-loving" character.

Theoretical and Practical Importance

A drug's logP value provides critical insights into its likely in vivo behavior. A moderate logP is often desirable for oral drugs, as it represents a balance between sufficient aqueous solubility for dissolution and adequate lipophilicity for membrane permeation. Very high logP values can lead to poor aqueous solubility, increased metabolic clearance, and potential for non-specific binding and toxicity. Conversely, very low logP values may result in poor absorption due to the inability to cross lipid membranes.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining logP.

Methodology:

  • Preparation of Phases: Prepare octan-1-ol saturated with water and water saturated with octan-1-ol to ensure thermodynamic equilibrium.

  • Sample Preparation: Dissolve a known amount of 2-(3-methylpiperidin-3-yl)ethan-1-ol in either the aqueous or the octan-1-ol phase.

  • Partitioning: Combine equal volumes of the octan-1-ol and aqueous phases containing the dissolved compound in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Analysis: Determine the concentration of the compound in both the aqueous and octan-1-ol phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octan-1-ol phase to its concentration in the aqueous phase.

Causality Behind Experimental Choices:

  • Pre-saturated Solvents: Using pre-saturated solvents prevents volume changes during the experiment that would affect the concentration measurements.

  • Vigorous Shaking: Ensures that the system reaches equilibrium, providing a true measure of the partition coefficient.

  • Accurate Analytical Method: The choice of a sensitive and specific analytical method is crucial for accurately quantifying the compound in each phase, especially if the logP is very high or very low.

experimental_workflow_logp cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep_solvents Prepare Saturated Solvents mix_phases Mix Phases prep_solvents->mix_phases prep_sample Prepare Sample Solution prep_sample->mix_phases equilibrate Equilibrate by Shaking mix_phases->equilibrate separate_phases Separate Phases equilibrate->separate_phases analyze_conc Analyze Concentration in Each Phase separate_phases->analyze_conc calculate_logp Calculate logP analyze_conc->calculate_logp

Experimental workflow for logP determination.

Aqueous Solubility: The Foundation of Bioavailability

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. It is a fundamental property that significantly influences a drug's absorption and bioavailability.

Theoretical and Practical Importance

For a drug to be absorbed from the gastrointestinal tract, it must first dissolve in the aqueous environment of the gut. Poor aqueous solubility can lead to incomplete dissolution and, consequently, low and variable bioavailability. Therefore, understanding and optimizing the aqueous solubility of a drug candidate is a critical aspect of preclinical development.

Experimental Protocol: Thermodynamic Shake-Flask Method

The thermodynamic shake-flask method is considered the gold standard for determining equilibrium aqueous solubility.

Methodology:

  • Sample Preparation: Add an excess amount of solid 2-(3-methylpiperidin-3-yl)ethan-1-ol to a vial containing a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC-UV).

  • Solubility Determination: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Causality Behind Experimental Choices:

  • Excess Solid: The presence of excess solid ensures that the solution is saturated and in equilibrium with the solid phase.

  • Prolonged Equilibration: Allows sufficient time for the dissolution process to reach a true thermodynamic equilibrium.

  • Careful Phase Separation: Prevents undissolved solid particles from being carried over into the sample for analysis, which would lead to an overestimation of solubility.

experimental_workflow_solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_excess Add Excess Solid to Solvent agitate Agitate at Constant Temperature add_excess->agitate separate_phases Separate Solid and Liquid Phases agitate->separate_phases analyze_conc Analyze Concentration of Solute separate_phases->analyze_conc determine_solubility Determine Solubility analyze_conc->determine_solubility

Experimental workflow for solubility determination.

Synthesis of 2-(3-Methylpiperidin-3-yl)ethan-1-ol: A Note on Purity

The purity of the compound under investigation is critical for obtaining accurate physicochemical data. Impurities can significantly affect measurements of pKa, logP, and solubility. While a detailed synthetic procedure is beyond the scope of this guide, a general understanding of the synthetic approach can provide insights into potential impurities.

A plausible synthetic route to 2-(3-methylpiperidin-3-yl)ethan-1-ol could involve the alkylation of a suitable piperidine precursor followed by reduction. For instance, starting from 3-methylpiperidine, a two-carbon electrophile could be introduced at the 3-position, followed by reduction of a carbonyl or ester functionality to the primary alcohol.

Potential impurities could include starting materials, reagents, by-products from side reactions, and diastereomers if chiral centers are not controlled. It is therefore imperative to use highly purified and well-characterized material for all physicochemical measurements. Techniques such as NMR, mass spectrometry, and elemental analysis should be employed to confirm the structure and purity of the compound.

Conclusion: Integrating Physicochemical Properties for Successful Drug Development

The physicochemical properties of 2-(3-methylpiperidin-3-yl)ethan-1-ol, namely its pKa, logP, and aqueous solubility, are fundamental to its potential as a drug candidate. This in-depth technical guide has provided a framework for understanding the importance of these parameters and has outlined robust experimental methodologies for their determination. The interplay of these properties dictates the ADME profile of a molecule and, consequently, its therapeutic potential. A comprehensive characterization of these attributes at an early stage of drug discovery is a critical investment that enables the rational design and optimization of molecules with a higher probability of clinical success. By integrating this knowledge, researchers can navigate the complexities of drug development with greater confidence and efficiency.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-like properties: concepts, structure design and methods from ADME to toxicity optimization. Academic press. [Link]

  • Kerns, E. H., & Di, L. (2008). Drug-like properties: concepts, structure design and methods: from ADME to toxicity optimization. Academic Press. [Link]

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical reviews, 71(6), 525-616. [Link]

  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation constants of organic acids in aqueous solution. Pergamon Press. [Link]

  • Streng, W. H., & Amidon, G. E. (Eds.). (2007). Physical chemical properties of drugs. Informa healthcare. [Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • ACD/Labs Percepta Platform. (n.d.). Retrieved from [Link]

  • ChemAxon. (n.d.). Calculators and Predictors. Retrieved from [Link]

  • Molinspiration. (n.d.). Calculation of Molecular Properties and Bioactivity Score. Retrieved from [Link]

Identifying and Resolving Chiral Centers in 2-(3-methylpiperidin-3-yl)ethan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Analysis

The stereochemistry of piperidine derivatives plays a foundational role in modern drug discovery. Small conformational changes or stereochemical inversions around the piperidine core can dramatically alter a molecule's binding affinity, pharmacokinetics, and 1[1]. For the compound 2-(3-methylpiperidin-3-yl)ethan-1-ol , understanding its 3D architecture is critical for downstream functionalization or biological evaluation.

When analyzing this molecule, we must evaluate all potential stereogenic nodes to identify the stable chiral centers:

  • Nitrogen (N1): While the secondary amine possesses three distinct substituents (including the lone pair), it undergoes rapid pyramidal inversion at room temperature. Thus, it is not a stable stereocenter unless conformationally locked.

  • Carbons C2, C4, C5, C6: Each of these ring carbons is bonded to at least two identical hydrogen atoms (-CH₂-), rendering them achiral.

  • Side Chain Carbons: The 2-hydroxyethyl group (-CH₂-CH₂-OH) contains only methylene carbons, which are achiral.

  • Carbon C3: This is the sole stable chiral center. It is an asymmetric quaternary carbon bonded to four distinct groups: the C2 of the ring, the C4 of the ring, the methyl group, and the 2-hydroxyethyl side chain.

Stereochemical Mapping & CIP Priority Assignment (The Causality)

To assign the absolute configuration (R or S) at C3, we apply the revised2[2]. The priority is determined by atomic number, expanding outward in "spheres" until a point of difference is found.

Step-by-Step Breakdown:

  • Sphere 1: The four atoms directly attached to C3 are all Carbon (C2, C4, C1' of the ethyl group, and C1'' of the methyl group). No priority can be established here.

  • Sphere 2 (Atoms attached to Sphere 1, listed in decreasing atomic number):

    • Path A (via C2): Bonded to (N, H, H). Nitrogen (Z=7) provides the highest atomic number in this sphere. Priority 1.

    • Path B (via Methyl): Bonded to (H, H, H). This is the lowest possible atomic mass in this set. Priority 4.

    • Path C (via C1' of side chain): Bonded to (C, H, H).

    • Path D (via C4 of ring): Bonded to (C, H, H).

  • Sphere 3 (Differentiating Path C and Path D):

    • From C1' (side chain), the next carbon is C2', which is bonded to (O, H, H). Oxygen (Z=8) is present.

    • From C4 (ring), the next carbon is C5, which is bonded to (C, H, H). Carbon (Z=6) is the highest atom.

    • Because Oxygen > Carbon, the 2-hydroxyethyl side chain takes Priority 2 , leaving the C4 ring path as Priority 3 .

CIP_Tree C3 Chiral Center (C3) C2 C2 (Ring) Sphere 1: C C3->C2 Priority 1 C1_side C1' (Side Chain) Sphere 1: C C3->C1_side Priority 2 C4 C4 (Ring) Sphere 1: C C3->C4 Priority 3 Methyl Methyl Sphere 1: C C3->Methyl Priority 4 S2_C2 Sphere 2: (N, H, H) N beats C C2->S2_C2 S2_C1 Sphere 2: (C, H, H) C1_side->S2_C1 S2_C4 Sphere 2: (C, H, H) C4->S2_C4 S2_Met Sphere 2: (H, H, H) Lowest Priority Methyl->S2_Met S3_C1 Sphere 3: (O, H, H) O beats C S2_C1->S3_C1 S3_C4 Sphere 3: (C, H, H) S2_C4->S3_C4

Figure 1: CIP Priority Digraph for the C3 chiral center of 2-(3-methylpiperidin-3-yl)ethan-1-ol.

Analytical Methodologies for Chiral Resolution

Synthesizing 2-(3-methylpiperidin-3-yl)ethan-1-ol typically yields a racemic mixture. Because enantiomers of piperidine derivatives can exhibit vastly different biological activities, 3[3] is a mandatory step in drug development.

The industry standard for resolving basic nitrogenous heterocycles is High-Performance Liquid Chromatography (HPLC) utilizing polysaccharide-based 4[4]. The chiral recognition mechanism relies on hydrogen bonding, dipole-dipole interactions, and steric fit within the chiral grooves of the amylose or cellulose polymer.

Workflow Start Racemic Mixture 2-(3-methylpiperidin-3-yl)ethan-1-ol Deriv Amine Protection (Optional) N-Boc Derivatization Start->Deriv Reduces Tailing HPLC Chiral HPLC Separation Amylose/Cellulose CSP Start->HPLC Direct Method Deriv->HPLC Frac1 Enantiomer Fraction 1 e.g., (+)-Isomer HPLC->Frac1 Frac2 Enantiomer Fraction 2 e.g., (-)-Isomer HPLC->Frac2 NMR Absolute Configuration Mosher's Ester NMR / VCD Frac1->NMR Frac2->NMR

Figure 2: Experimental workflow for chiral resolution and absolute configuration determination.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that each step contains an internal check for accuracy.

Protocol A: Chiral HPLC Separation

Causality Note: Secondary amines like piperidine often cause severe peak tailing on silica-based columns due to strong interactions with residual silanol groups. To mitigate this, a basic modifier (diethylamine) is added to the 4[4] to competitively bind these silanol sites, ensuring sharp, symmetrical peaks.

  • Sample Preparation: Dissolve the racemic 2-(3-methylpiperidin-3-yl)ethan-1-ol in the mobile phase (e.g., 1 mg/mL). Optional: If peak tailing persists, derivatize the amine with Boc-anhydride to neutralize the basicity before HPLC, later removing it with TFA.

  • Column Equilibration: Flush a Chiralpak AD-H or IA column (250 x 4.6 mm, 5 µm) with a mobile phase of n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v) at 1.0 mL/min until the baseline stabilizes.

  • Elution & Detection: Inject 10-20 µL of the sample. Monitor the eluent using an Evaporative Light Scattering Detector (ELSD), as the molecule lacks strong chromophores.

  • Validation (Polarimetry): Collect the separated fractions. Concentrate under reduced pressure and analyze each fraction using a polarimeter. The presence of equal and opposite specific rotations ( [α]D​ ) validates the successful separation of enantiomers.

Protocol B: Absolute Configuration via Mosher's Ester Analysis

Causality Note: To determine whether the (+)-enantiomer is (R) or (S), we use Mosher's method. Derivatizing the primary alcohol (-CH₂CH₂OH) with chiral Mosher's acid chlorides forms diastereomers. The magnetic anisotropy of the phenyl ring in the Mosher's ester selectively shields or deshields neighboring protons, allowing for absolute configuration assignment via NMR.

  • Derivatization: In two separate vials, react 5 mg of the isolated enantiomer with (R)-MTPA chloride and (S)-MTPA chloride, respectively, in deuterated pyridine (pyridine-d5). Pyridine acts as both the solvent and the base to scavenge HCl.

  • NMR Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra for both the (S)-Mosher ester (from R-MTPA-Cl) and the (R)-Mosher ester (from S-MTPA-Cl).

  • Data Analysis & Validation: Calculate the chemical shift differences ( Δδ=δS​−δR​ ) for the protons adjacent to the chiral center. A consistent pattern of positive Δδ values on one side of the molecule and negative Δδ values on the other side internally validates the spatial model, allowing definitive assignment of the C3 stereocenter.

Quantitative Data Summary

Table 1: CIP Priority Assignment for C3 Chiral Center

PrioritySubstituent GroupFirst Point of Difference (Sphere)Winning Element (Atomic No.)
1 -CH₂-NH- (C2 Path)Sphere 2Nitrogen (Z=7)
2 -CH₂-CH₂-OH (Side Chain)Sphere 3Oxygen (Z=8)
3 -CH₂-CH₂-CH₂- (C4 Path)Sphere 3Carbon (Z=6)
4 -CH₃ (Methyl)Sphere 2Hydrogen (Z=1)

Table 2: Representative Chiral HPLC Parameters

ParameterSpecification / ConditionCausality / Rationale
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Provides chiral grooves for stereoselective hydrogen bonding.
Mobile Phase n-Hexane / EtOH / DEA (90:10:0.1)DEA suppresses secondary amine interactions with silanols.
Flow Rate 1.0 mL/minBalances resolution (Rs > 1.5) with run time.
Detection ELSD or UV (210 nm)Required due to the lack of extended conjugated pi-systems.

References

  • Title: Revised Cahn-Ingold-Prelog Rules - IUPAC 2013 | Source: Yale University | URL
  • Title: 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol | 886-46-4 (Protocol A: Chiral Resolution of Piperidine Derivatives)
  • Title: Methyl 4-oxo-1-phenethylpiperidine-3-carboxylate | 66670-11-9 (Enantioselective Synthesis of Chiral Derivatives)
  • Title: {[1-(2-Thienylmethyl)piperidin-3-yl]methyl}amine | 883541-28-4 (Stereoisomer-Specific Biological Activities and Chiral SAR)

Sources

Methodological & Application

Application Note: Synthesis Protocols and Mechanistic Insights for 2-(3-Methylpiperidin-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Retrosynthetic Strategy, Mechanistic Causality, and Validated Experimental Protocols

Introduction & Scientific Context

In modern drug discovery, 3,3-disubstituted piperidines are highly prized scaffolds. They serve as critical building blocks for spirocyclic compounds and conformationally restricted pharmacophores, which are known to improve metabolic stability and target selectivity. The target molecule, 2-(3-methylpiperidin-3-yl)ethan-1-ol , presents a unique synthetic challenge: the construction of a sterically encumbered quaternary carbon center at the C3 position of the piperidine ring, bearing both a methyl group and a 2-hydroxyethyl side chain.

As a Senior Application Scientist, I have designed this protocol to bypass the limitations of direct alkylation on pre-functionalized piperidines (which often suffer from poor regioselectivity and steric hindrance). Instead, this guide leverages a highly reliable, four-step sequence starting from commercially available 1-benzylpiperidin-3-one . The route utilizes an exocyclic olefination followed by a diastereoselective cuprate conjugate addition to establish the quaternary center with absolute regiochemical fidelity.

Synthetic Strategy & Mechanistic Rationale

To ensure a self-validating and robust synthetic system, every transformation in this workflow is chosen based on predictable thermodynamic and kinetic principles:

  • Horner-Wadsworth-Emmons (HWE) Olefination: We begin by reacting 1-benzylpiperidin-3-one with triethyl phosphonoacetate. The HWE reaction is preferred over a standard Wittig olefination because the phosphonate carbanion is more nucleophilic and less basic, minimizing unwanted enolization of the piperidin-3-one substrate [1]. This cleanly installs the exocyclic α,β -unsaturated ester.

  • Cuprate Conjugate Addition (1,4-Addition): The critical quaternary center is established using a Gilman-type organocuprate reagent ( Me2​CuMgBr ). Organocuprates are "soft" nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory, they preferentially attack the "soft" β -carbon (C3 of the piperidine ring) rather than the "hard" ester carbonyl [2]. This 1,4-conjugate addition pushes the electron density toward the ester, which is subsequently protonated, leaving a methyl group and an acetate side chain at the C3 position.

  • Ester Reduction: Lithium aluminum hydride ( LiAlH4​ ) is employed to reduce the sterically hindered ethyl ester down to a primary alcohol. LiAlH4​ provides the necessary hydride equivalents to drive the reduction of the ester to the aldehyde, and immediately to the alcohol, without affecting the tertiary amine.

  • Hydrogenolysis (Deprotection): The N -benzyl protecting group is removed via palladium-catalyzed hydrogenolysis. The mild conditions (1 atm H2​ , room temperature) ensure that the piperidine ring and the newly formed primary alcohol remain completely intact, yielding the free amine target.

Workflow Visualization

G A 1-Benzylpiperidin-3-one (Starting Material) B Ethyl 2-(1-benzylpiperidin- 3-ylidene)acetate A->B Step 1: HWE Olefination (Triethyl phosphonoacetate) C Ethyl 2-(1-benzyl-3-methyl- piperidin-3-yl)acetate B->C Step 2: Conjugate Addition (MeMgBr, CuI) D 2-(1-Benzyl-3-methyl- piperidin-3-yl)ethan-1-ol C->D Step 3: Ester Reduction (LiAlH4) E 2-(3-Methylpiperidin- 3-yl)ethan-1-ol (Target) D->E Step 4: Hydrogenolysis (H2, Pd/C)

Retrosynthetic and forward synthetic pathway for 2-(3-methylpiperidin-3-yl)ethan-1-ol.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters, expected yields, and purification strategies for the four-step synthesis.

StepReaction TypeKey Reagents & SolventsTemp ProfileTimeExpected YieldPurification Method
1 HWE OlefinationTriethyl phosphonoacetate, NaH, THF0 °C RT12 h80–85%Silica Gel Flash Chromatography (Hexanes/EtOAc)
2 Conjugate AdditionMeMgBr, CuI, THF-78 °C RT4 h70–75%Silica Gel Flash Chromatography (Hexanes/EtOAc)
3 Ester Reduction LiAlH4​ , THF0 °C RT2 h85–90%Fieser Workup, Liquid-Liquid Extraction
4 Hydrogenolysis H2​ (1 atm), 10% Pd/C, MeOHRT16 h>95%Celite Filtration, in vacuo concentration

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 2-(1-benzylpiperidin-3-ylidene)acetate
  • Preparation: Oven-dry a 250 mL round-bottom flask. Flush with Argon. Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq, 12 mmol) in anhydrous THF (50 mL) and cool to 0 °C using an ice bath.

  • Ylide Formation: Add triethyl phosphonoacetate (1.2 eq, 12 mmol) dropwise over 10 minutes. The mixture will evolve H2​ gas and become a clear solution. Stir for 30 minutes at 0 °C.

  • Reaction: Add 1-benzylpiperidin-3-one (1.0 eq, 10 mmol) dissolved in anhydrous THF (10 mL) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl (30 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude oil via flash chromatography (SiO2, 10% to 30% EtOAc in Hexanes) to yield the α,β -unsaturated ester.

Step 2: Synthesis of Ethyl 2-(1-benzyl-3-methylpiperidin-3-yl)acetate
  • Cuprate Formation: In a flame-dried flask under Argon, suspend Copper(I) Iodide (CuI, 1.1 eq, 8.8 mmol) in anhydrous THF (40 mL). Cool to 0 °C. Add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 2.2 eq, 17.6 mmol) dropwise. Stir for 30 minutes to form the Gilman reagent (solution turns dark).

  • Addition: Cool the cuprate solution to -78 °C using a dry ice/acetone bath. Slowly add ethyl 2-(1-benzylpiperidin-3-ylidene)acetate (1.0 eq, 8.0 mmol) dissolved in THF (10 mL) dropwise down the side of the flask.

  • Reaction: Stir at -78 °C for 2 hours, then slowly allow the reaction to warm to RT over an additional 2 hours.

  • Workup: Quench the reaction with a 9:1 mixture of saturated aqueous NH4​Cl and NH4​OH (50 mL) to solubilize the copper salts (solution turns deep blue). Extract with EtOAc (3 × 40 mL). Wash with brine, dry over Na2​SO4​ , and concentrate.

  • Purification: Purify via flash chromatography (SiO2, 10% to 25% EtOAc in Hexanes) to isolate the pure quaternary product.

Step 3: Synthesis of 2-(1-benzyl-3-methylpiperidin-3-yl)ethan-1-ol
  • Reduction: Suspend Lithium Aluminum Hydride ( LiAlH4​ , 2.0 eq, 10 mmol) in anhydrous THF (30 mL) at 0 °C under Argon.

  • Addition: Add ethyl 2-(1-benzyl-3-methylpiperidin-3-yl)acetate (1.0 eq, 5.0 mmol) in THF (10 mL) dropwise.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT and stir for 1 additional hour.

  • Fieser Workup: Cool the reaction back to 0 °C. Carefully add sequentially: 0.38 mL H2​O , 0.38 mL 15% aqueous NaOH, and 1.14 mL H2​O . Stir vigorously for 15 minutes until a white, granular precipitate forms.

  • Isolation: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc. Concentrate the filtrate in vacuo to yield the primary alcohol. The product is typically pure enough (>90%) to carry forward without chromatography.

Step 4: Synthesis of 2-(3-methylpiperidin-3-yl)ethan-1-ol (Target)
  • Preparation: Dissolve 2-(1-benzyl-3-methylpiperidin-3-yl)ethan-1-ol (1.0 eq, 4.0 mmol) in HPLC-grade Methanol (20 mL) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w, 0.4 g). Caution: Pd/C is highly pyrophoric when dry; add under an inert atmosphere.

  • Hydrogenolysis: Degas the suspension by applying brief vacuum, then backfill with Hydrogen gas via a balloon. Repeat this cycle three times.

  • Reaction: Stir the reaction mixture vigorously at RT under a hydrogen atmosphere (1 atm) for 16 hours.

  • Isolation: Flush the flask with Argon to displace the hydrogen. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with excess Methanol. Concentrate the filtrate in vacuo to yield the final product, 2-(3-methylpiperidin-3-yl)ethan-1-ol , as a pale oil or solid.

References

  • Title: Novel tricyclic compounds (EP2506716B1)
  • Title: Investigation of the Stereochemistry of Intermolecular Conjugate Addition of Organocuprates to Acyclic α,β -Unsaturated Esters Source: ResearchGate (Weinreb et al.) URL: [Link]

Application Note: Optimizing Reductive Amination for Piperidine Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Strategic Rationale

Piperidine ethanol derivatives—most notably 2-piperidineethanol and 4-piperidineethanol—serve as privileged chiral and achiral scaffolds in medicinal chemistry. They are fundamental building blocks in the total synthesis of complex alkaloids (e.g., sedamine, allosedamine) and the development of central nervous system (CNS) therapeutics[1].

The functionalization of the secondary amine within the piperidine ring is a critical juncture in drug discovery. While traditional direct alkylation utilizing alkyl halides (SN2) is common, it is notoriously difficult to control, frequently resulting in over-alkylation to form undesired quaternary ammonium salts[2][3]. As a Senior Application Scientist, I strongly advocate for reductive amination as the superior, chemoselective alternative. By condensing the piperidine ethanol with an aldehyde or ketone to form a transient iminium ion—followed by immediate in situ reduction—this pathway guarantees mono-alkylation while tolerating a broad spectrum of sensitive functional groups[4][5].

Mechanistic Causality & Reagent Selection

Reductive amination is a self-regulating, two-stage process governed by pH and hydride transfer kinetics:

  • Condensation & Dehydration: The nucleophilic secondary amine of the piperidine ethanol attacks the carbonyl carbon, forming a hemiaminal. Under mildly acidic conditions (pH 4–6), this intermediate undergoes dehydration to yield an electrophilic iminium ion[3][4].

  • Chemoselective Reduction: A hydride donor reduces the iminium ion to the target tertiary amine.

The paramount decision in this workflow is the selection of the reducing agent. A strong, non-selective reductant like Sodium Borohydride (NaBH₄) will prematurely reduce the starting carbonyl compound into an alcohol, cratering the reaction yield[4]. Conversely, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the premier choice for one-pot procedures. The electron-withdrawing acetate groups dampen the reactivity of the boron-hydride bond, rendering STAB highly selective for iminium ions over aldehydes and ketones under neutral to slightly acidic conditions[5].

Quantitative Data: Reducing Agent Comparison

To facilitate reagent selection, the following table summarizes the operational parameters of the three most common hydride donors used in piperidine functionalization.

Reducing AgentChemoselectivitySolvent CompatibilityOptimal pHOperational Causality & Drawbacks
NaBH(OAc)₃ (STAB) High (Iminium > Carbonyl)Aprotic (DCM, DCE, THF)5–7Preferred for one-pot synthesis. The acetate ligands provide inherent mild acidity. Degrades rapidly in protic solvents like Methanol.
NaBH₃CN High (Iminium > Carbonyl)Protic (MeOH) & Aprotic4–6Excellent for sluggish, sterically hindered reactions. Drawback: Generates highly toxic hydrogen cyanide (HCN) gas at low pH.
NaBH₄ Low (Reduces carbonyls)Protic (MeOH, EtOH)>7Requires a strict two-step procedure with a fully pre-formed imine. Highly exothermic in protic solvents.

Data synthesized from established reductive amination kinetic studies and protocol optimizations[3][4][5].

Reaction Workflow Visualization

The following logical workflow maps the chemical transformation from the raw piperidine ethanol derivative to the final N-alkylated product, highlighting the transient intermediates that dictate protocol design.

ReductiveAmination A Carbonyl Compound (Aldehyde/Ketone) C Hemiaminal Intermediate (Transient) A->C Nucleophilic Addition B Piperidine Ethanol Derivative B->C Nucleophilic Addition D Iminium Ion (Electrophilic) C->D Dehydration (-H2O, pH 4-6) E N-Alkyl Piperidine Ethanol (Target Product) D->E Hydride Transfer F Hydride Donor (STAB / NaBH3CN) F->E H- Source

Fig 1: Mechanistic workflow of piperidine ethanol reductive amination via an iminium intermediate.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating analytical checkpoints to ensure high yields and reproducibility.

Protocol A: Direct One-Pot Reductive Amination using STAB

Optimal for standard aldehydes and unhindered ketones.

1. Substrate Solvation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the piperidine ethanol derivative (1.0 equiv.) and the target carbonyl compound (1.05 equiv.) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Causality: Anhydrous conditions prevent the premature hydrolysis of the transient iminium ion. DCM or 1,2-dichloroethane (DCE) are mandatory because STAB is unstable and degrades in protic solvents like methanol[5][6].

2. Acidic Catalysis (Optional but Recommended): Add glacial acetic acid (1.0 equiv.) to the stirring solution.

  • Causality: While STAB provides a baseline acidic environment, supplementing with acetic acid forcefully lowers the pH to the optimal 4–6 range, accelerating the dehydration of the hemiaminal into the reactive iminium ion[2][5]. Allow the mixture to stir at room temperature for 30–60 minutes.

3. Hydride Addition: Add sodium triacetoxyborohydride (STAB, 1.4–1.5 equiv.) in three equal portions over 15 minutes.

  • Causality: Portion-wise addition mitigates exothermic temperature spikes and controls the evolution of hydrogen gas, preventing reaction runaway[2][4].

4. Reaction Monitoring (Self-Validation): Stir the opaque suspension at room temperature for 4–12 hours. Monitor the reaction progress via LC-MS or Thin Layer Chromatography (TLC). The reaction is deemed complete when the secondary amine starting material is entirely consumed[4].

5. Quenching & Workup: Slowly pour the reaction mixture into an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes until all gas evolution ceases.

  • Causality: The basic quench neutralizes the acetic acid and safely decomposes unreacted STAB[2]. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Protocol B: Two-Step Reductive Amination using NaBH₄

Reserved for highly sterically hindered ketones where STAB is unreactive, or when avoiding halogenated solvents.

1. Imine Condensation: Dissolve the piperidine ethanol (1.0 equiv.) and ketone (1.0 equiv.) in anhydrous methanol. Add activated 3Å molecular sieves (approx. 200 mg/mmol).

  • Causality: Because NaBH₄ is a non-selective hydride donor that will rapidly reduce ketones, the imine must be 100% formed prior to reduction. Molecular sieves drive the thermodynamic equilibrium forward by physically sequestering the water byproduct[4].

2. Condensation Verification (Self-Validation): Stir the mixture at a gentle reflux for 12 hours. Remove a small aliquot, filter, and analyze via IR spectroscopy (looking for the disappearance of the C=O stretch at ~1710 cm⁻¹ and appearance of the C=N stretch at ~1650 cm⁻¹) or ¹H-NMR to verify complete conversion to the imine[4].

3. Selective Reduction: Cool the reaction flask to 0 °C using an ice-water bath. Slowly add sodium borohydride (NaBH₄, 1.5 equiv.) in small portions.

  • Causality: Cooling is mandatory. The reaction between NaBH₄ and methanol is exothermic; lower temperatures control the release of hydrogen gas and enhance the chemoselectivity of the hydride transfer strictly to the imine[3][4].

4. Workup: Stir for an additional 2 hours at room temperature. Quench the reaction by adding water dropwise until bubbling stops. Filter the mixture through a Celite pad to remove the molecular sieves. Evaporate the methanol under reduced pressure, partition the residue between ethyl acetate and water, extract the aqueous layer twice, dry the organics over MgSO₄, and concentrate.

Sources

catalytic hydrogenation methods to generate 3-methylpiperidin-3-yl ethanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 3-Methylpiperidin-3-yl Ethanol via Catalytic Hydrogenation

Application Notes and Protocols for Researchers in Drug Development

Abstract

The 3-methylpiperidin-3-yl ethanol scaffold is a valuable building block in medicinal chemistry, appearing in a variety of neurologically active compounds and other pharmaceutical agents. Its synthesis is of considerable interest to researchers in drug discovery and development. Among the various synthetic routes, catalytic hydrogenation of substituted pyridine precursors stands out as the most direct, atom-economical, and scalable method.[1] This guide provides a comprehensive overview of the strategic considerations for synthesizing 3-methylpiperidin-3-yl ethanol, with a focus on heterogeneous catalytic hydrogenation. We will delve into the rationale behind catalyst selection, compare common catalytic systems, and provide detailed, field-proven protocols for two robust methods: Platinum(IV) oxide and Raney® Nickel-catalyzed reactions.

Introduction: The Significance of the Piperidine Motif

Piperidine and its derivatives are fundamental structural motifs found in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2] The piperidine ring is a key component in numerous FDA-approved drugs, underscoring its importance in medicinal chemistry.[3][4] The catalytic hydrogenation of the corresponding pyridine precursors is the most direct method for synthesizing these saturated heterocycles.[1]

However, this transformation is not without its challenges. The inherent aromaticity of the pyridine ring necessitates potent catalytic systems, often involving elevated pressures and temperatures.[1] Furthermore, the Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can act as a catalyst poison, inhibiting the reaction.[2] For substituted pyridines, achieving high chemoselectivity—reducing the pyridine ring without affecting other sensitive functional groups—is a critical consideration.[1] This document will address these challenges in the context of synthesizing 3-methylpiperidin-3-yl ethanol.

Synthetic Strategy: From Pyridine Precursor to Target Molecule

The most convergent approach to 3-methylpiperidin-3-yl ethanol involves the synthesis of a suitable pyridine precursor that already contains the required carbon skeleton at the C-3 position. A logical and efficient precursor is an ester such as Ethyl 2-(3-methylpyridin-3-yl)acetate . This precursor allows for a two-step reduction sequence, which can often be accomplished in a single reaction vessel:

  • Hydrogenation of the Pyridine Ring: The aromatic pyridine core is reduced to the saturated piperidine ring.

  • Reduction of the Ester: The ethyl ester group is reduced to the primary ethanol moiety.

The following diagram illustrates this strategic pathway:

G cluster_0 Synthetic Pathway Pyridine_Precursor Ethyl 2-(3-methylpyridin-3-yl)acetate Target_Molecule 3-Methylpiperidin-3-yl Ethanol Pyridine_Precursor->Target_Molecule One-Pot Catalytic Hydrogenation (Ring Saturation & Ester Reduction) Intermediate Ethyl 2-(3-methylpiperidine-3-yl)acetate Pyridine_Precursor->Intermediate Ring Hydrogenation Intermediate->Target_Molecule Ester Reduction

Caption: Strategic overview for the synthesis of 3-methylpiperidin-3-yl ethanol.

This one-pot approach, where both the aromatic ring and the ester are reduced, is highly efficient. However, the reaction conditions must be carefully selected to drive both transformations to completion.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount for the successful hydrogenation of substituted pyridines.[3] Both precious metal and base metal catalysts are employed, each with distinct advantages and operational requirements. Heterogeneous catalysts are most common in industrial settings due to their ease of separation and potential for recycling.[1]

Catalyst SystemTypical PressureTypical TemperatureSolventKey Advantages & Considerations
Platinum(IV) Oxide (PtO₂) 50–70 bar[5]Room Temp.[3]Glacial Acetic Acid[5]Highly effective and reliable. Acetic acid is often required to protonate the pyridine nitrogen, enhancing catalyst activity and preventing poisoning.
Rhodium on Carbon (Rh/C) 5 bar40 °C[1]Alcohols (MeOH, EtOH), HFIP[2]Very active catalyst, often allowing for lower pressures compared to PtO₂. Good for functionalized pyridines.[2][6]
Palladium on Carbon (Pd/C) 5-50 bar25-80 °CAlcohols, Acetic AcidWidely used but can sometimes be susceptible to poisoning by the nitrogen heterocycle. Acidic additives are often necessary.[1]
Raney® Nickel (Sponge Ni) 2-5 atm (modern) to 150-300 atm (historic)[7]Room Temp. to 200 °C[7]Alcohols (Ethanol)Cost-effective and highly active for reducing multiple bond types, including nitriles and carbonyls.[8][9] Can require higher temperatures for difficult substrates.[7]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of 3-methylpiperidin-3-yl ethanol from ethyl 2-(3-methylpyridin-3-yl)acetate.

Protocol 1: Platinum(IV) Oxide (PtO₂) Catalyzed Hydrogenation

This method utilizes Adams' catalyst (PtO₂) in glacial acetic acid, a robust system for the complete saturation of the pyridine ring followed by ester reduction under elevated hydrogen pressure.[5]

Materials:

  • Ethyl 2-(3-methylpyridin-3-yl)acetate (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 5 mol%)[1]

  • Glacial Acetic Acid (solvent)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Hydrogen gas (high purity)

  • Filtration aid (Celite®)

  • Sodium hydroxide (NaOH) solution (e.g., 5M)

  • Ethyl acetate (extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

Workflow Diagram:

G A 1. Charge Reactor B 2. Add Solvent & Catalyst A->B Add Pyridine Precursor C 3. Seal & Purge B->C Add Acetic Acid, then PtO₂ D 4. Pressurize with H₂ C->D Purge with N₂, then H₂ E 5. React (Stir) D->E Set to 70 bar H₂ Room Temp, 4-6h F 6. Depressurize & Filter E->F Vent H₂, filter through Celite® G 7. Basic Work-up F->G Neutralize with NaOH H 8. Extract & Dry G->H Extract with Ethyl Acetate I 9. Purify H->I Dry over Na₂SO₄, concentrate

Caption: Experimental workflow for PtO₂-catalyzed hydrogenation.

Procedure:

  • Reactor Setup: To a suitable high-pressure reactor vessel, add ethyl 2-(3-methylpyridin-3-yl)acetate.

  • Solvent and Catalyst Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of substrate).[1] Carefully add the PtO₂ catalyst (5 mol%) to the solution.[3]

  • Reaction Execution: Securely seal the reactor vessel and connect it to the hydrogenation apparatus. Purge the reactor head several times with nitrogen to remove air, followed by a purge with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 70 bar.[3]

  • Begin vigorous stirring and maintain the reaction at room temperature for 4-6 hours.[3] The reaction is typically monitored by the cessation of hydrogen uptake.

  • Work-up: Upon completion, carefully vent the excess hydrogen gas from the vessel.

  • Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Rinse the pad with a small amount of ethyl acetate.

  • Carefully neutralize the filtrate by slowly adding it to a stirred, cooled solution of 5M sodium hydroxide until the pH is >10.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-methylpiperidin-3-yl ethanol.

  • Purification: Purify the crude product as necessary by distillation or column chromatography.

Protocol 2: Raney® Nickel Catalyzed Hydrogenation

This protocol uses Raney® Nickel, an economical and powerful catalyst, for the hydrogenation.[8] While historically requiring harsh conditions, modern preparations allow for milder processes.[7] This procedure will be conducted at a slightly elevated temperature to ensure complete ester reduction.

Materials:

  • Ethyl 2-(3-methylpyridin-3-yl)acetate (1.0 eq)

  • Raney® Nickel (approx. 50% slurry in water, 1 part by weight to substrate)[7]

  • Ethanol (solvent)

  • High-pressure hydrogenation reactor

  • Hydrogen gas (high purity)

  • Filtration aid (Celite®)

Workflow Diagram:

G A 1. Prepare Catalyst B 2. Charge Reactor A->B Wash Raney® Ni with EtOH C 3. Seal & Purge B->C Add substrate, EtOH, catalyst D 4. Pressurize & Heat C->D Purge with N₂, then H₂ E 5. React (Stir) D->E Set to 50 bar H₂ Heat to 80-100°C F 6. Cool & Filter E->F Cool, vent H₂, filter through Celite® G 7. Concentrate F->G Concentrate filtrate under vacuum

Sources

Application Note: Scale-Up Synthesis of 2-(3-Methylpiperidin-3-yl)ethan-1-ol for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Retrosynthetic Rationale

The drive to "escape from flatland" in modern drug discovery has dramatically increased the demand for structurally complex, sp³-rich heterocyclic scaffolds. The target molecule, 2-(3-methylpiperidin-3-yl)ethan-1-ol , features a highly desirable piperidine ring with a quaternary stereocenter at the C3 position. This structural motif is notoriously difficult to synthesize on a multi-gram scale due to steric hindrance and the challenge of selectively functionalizing the quaternary center.

This application note details a robust, highly scalable, and self-validating five-step synthetic pipeline. Rather than relying on hazardous direct alkylation of nitriles or cryogenic Swern oxidations, our route leverages a sequence of highly predictable transformations starting from the commercially available ethyl 1-benzyl-3-methylpiperidine-3-carboxylate .

The Causality of Route Design
  • Protecting Group Strategy: The N-benzyl (Bn) group is chosen because it is completely orthogonal to the oxidative (TEMPO) and strongly basic (Wittig) conditions required in the intermediate steps. It is cleanly removed via catalytic hydrogenolysis in the final step.

  • Homologation Strategy: To build the 2-hydroxyethyl chain from the C3-carboxylate, we employ a reduction-oxidation-olefination-hydroboration sequence. While this adds step count, it avoids the use of highly toxic homologation reagents (e.g., diazomethane) and ensures near-quantitative yields at each stage.

Workflow SM Ethyl 1-benzyl-3-methylpiperidine -3-carboxylate Step1 (1-Benzyl-3-methylpiperidin -3-yl)methanol SM->Step1 Reduction Step2 1-Benzyl-3-methylpiperidine -3-carbaldehyde Step1->Step2 TEMPO Oxidation Step3 1-Benzyl-3-methyl-3- vinylpiperidine Step2->Step3 Wittig Olefination Step4 2-(1-Benzyl-3-methylpiperidin -3-yl)ethan-1-ol Step3->Step4 Hydroboration-Oxidation Step5 2-(3-Methylpiperidin-3-yl) ethan-1-ol (Target) Step4->Step5 Hydrogenolysis

Fig 1. Five-step synthetic workflow for 2-(3-methylpiperidin-3-yl)ethan-1-ol.

Process Chemistry & Mechanistic Insights

Oxidation: Why TEMPO over Swern?

Converting the primary alcohol to the aldehyde is a critical juncture. Traditional Swern oxidation requires cryogenic temperatures (-78 °C) and generates toxic, foul-smelling dimethyl sulfide, making it entirely unsuitable for scale-up. Instead, we utilize an Anelli-Montanari-type TEMPO/NaOCl oxidation . TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) acts as a catalytic radical mediator in a biphasic system. The use of bleach (NaOCl) as the terminal oxidant allows the reaction to proceed safely at 0–5 °C with an excellent environmental factor (E-factor)[1].

TEMPO_Cycle TEMPO TEMPO Radical Oxoammonium Oxoammonium Ion TEMPO->Oxoammonium NaOCl (Oxidation) Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Alcohol (Substrate) Aldehyde Aldehyde Oxoammonium->Aldehyde Hydroxylamine->TEMPO NaOCl (Regeneration) Alcohol Primary Alcohol Alcohol->Oxoammonium

Fig 2. Catalytic cycle of TEMPO-mediated alcohol oxidation.
Homologation: Wittig Olefination & Hydroboration

To install the two-carbon chain, the aldehyde is subjected to a Wittig olefination using methyltriphenylphosphonium bromide. The reaction is thermodynamically driven by the formation of the strong P=O bond in the triphenylphosphine oxide byproduct[2]. Following the installation of the terminal alkene, an anti-Markovnikov hydroboration-oxidation is performed. Borane (BH₃) adds across the double bond with absolute regioselectivity due to the steric bulk of the quaternary C3 center, placing the boron atom on the terminal carbon. Subsequent oxidation with H₂O₂/NaOH yields the primary alcohol[3].

Quantitative Process Parameters

The following table summarizes the key metrics for a 100-gram scale validation campaign.

StepTransformationReagents / ConditionsYield (%)Purity (HPLC)Critical Process Parameter (CPP)
1 Ester ReductionNaBH₄, I₂, THF, 0 °C to reflux92%>98%Controlled I₂ addition to manage H₂ evolution.
2 TEMPO OxidationTEMPO (1 mol%), NaOCl, KBr, DCM/H₂O, 0 °C88%96%Strict pH control (8.5–9.5) to prevent over-oxidation to carboxylic acid.
3 Wittig OlefinationPh₃PCH₃Br, KOtBu, THF, 0 °C to RT85%95%Base stoichiometry; excess KOtBu leads to epimerization risks.
4 HydroborationBH₃·SMe₂, THF; then H₂O₂, NaOH, 0 °C81%>97%Temperature control during H₂O₂ quench (highly exothermic).
5 Hydrogenolysis10% Pd/C, H₂ (50 psi), MeOH, RT95%>99%Complete removal of boron impurities prior to hydrogenation to prevent catalyst poisoning.

Detailed Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure the operator can verify the success of the reaction before proceeding to the next step.

Protocol A: TEMPO-Catalyzed Oxidation to 1-Benzyl-3-methylpiperidine-3-carbaldehyde
  • Preparation: Charge a 2 L jacketed reactor with (1-benzyl-3-methylpiperidin-3-yl)methanol (100 g, 456 mmol), dichloromethane (800 mL), and an aqueous solution of KBr (0.5 M, 90 mL).

  • Catalyst Addition: Add TEMPO (0.71 g, 4.56 mmol, 1 mol%). Cool the biphasic mixture to 0–5 °C under vigorous mechanical stirring (400 rpm).

  • Oxidation: Slowly dose aqueous NaOCl (11% active chlorine, approx. 320 mL) buffered to pH 9.0 with NaHCO₃ over 90 minutes. Maintain internal temperature below 5 °C.

  • IPC (Self-Validation): After 15 minutes post-addition, sample the organic layer for TLC (Hexanes/EtOAc 7:3). The starting material spot (R_f = 0.2) should be completely consumed, replaced by a UV-active aldehyde spot (R_f = 0.6).

  • Quench & Workup: Quench residual oxidant with 10% aqueous Na₂S₂O₃ (100 mL). Separate the layers, extract the aqueous phase with DCM (2 × 200 mL), dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude aldehyde as a pale yellow oil.

Protocol B: Wittig Olefination to 1-Benzyl-3-methyl-3-vinylpiperidine
  • Ylide Generation: In an oven-dried 3 L flask under N₂, suspend methyltriphenylphosphonium bromide (195 g, 547 mmol) in anhydrous THF (1 L). Cool to 0 °C. Add potassium tert-butoxide (KOtBu, 61.4 g, 547 mmol) in portions. Stir for 1 hour until a bright yellow ylide solution forms.

  • Coupling: Dissolve the crude aldehyde from Protocol A in THF (200 mL) and add dropwise to the ylide solution over 45 minutes at 0 °C. Allow to warm to room temperature and stir for 4 hours.

  • IPC (Self-Validation): GC/MS analysis should indicate the disappearance of the aldehyde mass (m/z 217) and the appearance of the alkene product (m/z 215).

  • Workup: Quench with saturated aqueous NH₄Cl (500 mL). Extract with MTBE (3 × 400 mL). To precipitate the bulk of the triphenylphosphine oxide (TPPO), concentrate the organic layer to 200 mL, add hexanes (500 mL), and filter the white solid. Concentrate the filtrate to yield the crude alkene.

Protocol C: Hydroboration-Oxidation to 2-(1-Benzyl-3-methylpiperidin-3-yl)ethan-1-ol
  • Hydroboration: Dissolve the crude alkene (approx. 85 g) in anhydrous THF (800 mL) under N₂. Cool to 0 °C. Carefully add Borane-dimethyl sulfide complex (BH₃·SMe₂, 10.0 M, 45 mL) dropwise. Stir at room temperature for 12 hours.

  • Oxidation (Caution: Highly Exothermic): Cool the reaction back to 0 °C. Slowly add 3M aqueous NaOH (150 mL), followed by the dropwise addition of 30% aqueous H₂O₂ (150 mL). Maintain internal temperature below 20 °C. Stir for 2 hours at room temperature.

  • IPC (Self-Validation): LC/MS should confirm the product mass [M+H]⁺ = 234.2.

  • Workup: Dilute with EtOAc (1 L) and water (500 mL). Separate layers, wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (DCM/MeOH 95:5) to afford the pure protected alcohol.

(Subsequent Pd/C hydrogenation at 50 psi in MeOH quantitatively yields the final target, 2-(3-methylpiperidin-3-yl)ethan-1-ol).

References

  • Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Mechanistic Investigations into Catalytic Wittig Reactions. Nottingham ePrints. Available at:[Link]

  • Hydroboration Oxidation: The Molecular Alchemy Behind Hydrocarbon Transformations. St. Augustine College. Available at: [Link]

Sources

Application Note: Strategic O-Functionalization of 2-(3-Methylpiperidin-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Bifunctional Challenge

The functionalization of amino alcohols is a cornerstone of modern drug discovery and medicinal chemistry. The molecule 2-(3-methylpiperidin-3-yl)ethan-1-ol presents a unique synthetic challenge due to its bifunctional nature: it contains both a highly basic secondary amine within the piperidine ring and a primary aliphatic alcohol on the side chain.

As a Senior Application Scientist, approaching this scaffold requires anticipating the innate reactivity of both functional groups. The spatial relationship between the piperidine nitrogen and the primary hydroxyl group (a 1,5-relationship) dictates the synthetic strategy. If the primary alcohol is oxidized to an aldehyde without prior masking of the amine, the molecule will spontaneously undergo intramolecular cyclization to form a bicyclic hemiaminal (a 1-azabicyclo[3.2.1]octane derivative). Similarly, employing strong bases for etherification will result in competing N-alkylation.

This guide details three field-proven, self-validating workflows to functionalize the primary hydroxyl group, explaining the causality behind either exploiting chemoselectivity or utilizing classical protecting-group strategies.

Mechanistic Rationale & Strategic Workflows

Pathway A: Protecting-Group-Free Chemoselective O-Acylation

When the target is an ester, classical protection/deprotection sequences are inefficient. Instead, we exploit the differential basicity of the two functional groups. By conducting the acylation in a strongly acidic medium (e.g., Trifluoroacetic acid, TFA), the secondary amine is instantaneously protonated. This drastically lowers the highest occupied molecular orbital (HOMO) of the nitrogen lone pair, functionally eliminating its nucleophilicity. The primary alcohol remains sufficiently nucleophilic to react with anhydrides or acyl chlorides. This approach provides multigram-scale O-acyl derivatives in a single step [1].

Pathway B: Amine Protection & Aerobic Oxidation

To synthesize the corresponding aldehyde, the secondary amine must be protected (typically as an N-Boc carbamate) to prevent the aforementioned hemiaminal cyclization. Once protected, the primary alcohol can be selectively oxidized using a catalytic 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) system. We utilize Trichloroisocyanuric acid (TCCA) as a mild, stoichiometric co-oxidant in anhydrous dichloromethane (DCM). TCCA efficiently regenerates the active TEMPO oxoammonium cation without the biphasic complexities or over-oxidation risks associated with aqueous bleach (NaOCl) [2].

Pathway C: N-Protection & Williamson Etherification

For O-alkylation, the use of strong bases (like Sodium Hydride, NaH) is required to generate the highly nucleophilic alkoxide. Because NaH would easily deprotonate the secondary amine leading to N-alkylation, N-Boc protection is again mandatory.

Workflow Visualization

G SM 2-(3-methylpiperidin-3-yl)ethan-1-ol (Bifunctional Amino Alcohol) PathA Acid-Mediated Chemoselective Acylation SM->PathA TFA, Ac2O (Protonates Amine) PathB Amine Protection (N-Boc Formation) SM->PathB Boc2O, Et3N ProdA O-Acyl Derivative (Isolated as TFA Salt) PathA->ProdA IntB N-Boc Protected Amino Alcohol PathB->IntB PathC TEMPO/TCCA Oxidation IntB->PathC TCCA, TEMPO PathD Williamson Etherification IntB->PathD NaH, R-X ProdC N-Boc Aldehyde (Prevents Cyclization) PathC->ProdC ProdD N-Boc Ether (Prevents N-Alkylation) PathD->ProdD

Divergent O-functionalization workflows for 2-(3-methylpiperidin-3-yl)ethan-1-ol.

Quantitative Data & Methodological Comparison

The following table summarizes the expected quantitative metrics and strategic requirements for the three functionalization pathways.

WorkflowTarget Functional GroupIntramolecular Cyclization RiskChemoselectivity StrategyTypical Yield RangeScalability
A. O-Acylation Ester (-OAc)Low (Esters are stable to amine attack at RT)Acid-mediated amine protonation (TFA)85 - 95%Excellent (>10g)
B. Oxidation Aldehyde (-CHO)High (Forms bicyclic hemiaminal)Mandatory N-Boc Protection75 - 88%Good (1-5g)
C. O-Alkylation Ether (-OR)LowMandatory N-Boc Protection70 - 85%Good (1-5g)

Detailed Experimental Protocols

Protocol A: Chemoselective O-Acetylation (Protecting-Group-Free)

Mechanistic Insight: By utilizing neat Trifluoroacetic acid (TFA), the secondary amine is immediately masked as an unreactive trifluoroacetate salt, allowing the primary alcohol to react cleanly with the anhydride.

  • Preparation: Charge a flame-dried round-bottom flask with 2-(3-methylpiperidin-3-yl)ethan-1-ol (10.0 mmol).

  • Protonation: Slowly add neat Trifluoroacetic acid (TFA, 5.0 mL) at 0 °C under an argon atmosphere. Stir for 10 minutes to ensure complete salt formation.

  • Acylation: Dropwise, add acetic anhydride (12.0 mmol, 1.2 eq). Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA and acetic acid. To isolate the free base, dissolve the crude residue in ethyl acetate (30 mL) and wash carefully with saturated aqueous NaHCO₃ (3 × 20 mL) until the aqueous layer is basic (pH > 8). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Validation & In-Process Control:

    • TLC: The product will elute significantly faster than the highly polar starting material on silica gel (eluent: 10% MeOH in DCM with 1% NH₄OH).

    • ¹H NMR (CDCl₃): Validation is confirmed by the appearance of a sharp acetate methyl singlet at ~2.05 ppm, and a diagnostic downfield shift of the -CH₂-O- protons from ~3.6 ppm (in the starting material) to ~4.1 ppm (triplet) in the product.

Protocol B: N-Boc Protection followed by TEMPO/TCCA Oxidation

Mechanistic Insight: TCCA is insoluble in DCM, but as it reacts to regenerate the TEMPO oxoammonium cation, it converts to cyanuric acid, which precipitates out. This phase change drives the reaction forward and simplifies purification.

Step 1: N-Boc Protection

  • Dissolve the starting amino alcohol (10.0 mmol) in DCM (30 mL). Add Triethylamine (15.0 mmol) and cool to 0 °C.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 11.0 mmol) portion-wise. Stir at room temperature for 4 hours.

  • Wash with 0.5 M HCl (20 mL) to remove unreacted amine, then brine. Dry (Na₂SO₄) and concentrate to yield the N-Boc intermediate.

Step 2: Aerobic Oxidation

  • Preparation: Dissolve the N-Boc intermediate (approx. 10.0 mmol) in anhydrous DCM (40 mL). Cool to 0 °C.

  • Catalyst Addition: Add TEMPO (0.1 mmol, 1 mol%). The solution will turn slightly orange.

  • Oxidant Addition: Add Trichloroisocyanuric acid (TCCA, 10.5 mmol) in small portions.

  • Reaction: Stir at 0 °C for 15 minutes, then warm to room temperature. A white precipitate of cyanuric acid will form rapidly. Stir for 1 hour.

  • Workup: Filter the suspension through a pad of Celite to remove cyanuric acid. Wash the filtrate with saturated aqueous Na₂S₂O₃ (20 mL) to quench any active oxidants, followed by saturated NaHCO₃ (20 mL). Dry (Na₂SO₄) and concentrate.

  • Validation & In-Process Control:

    • IR Spectroscopy: Disappearance of the broad -OH stretch (~3300 cm⁻¹) and appearance of a sharp aldehyde C=O stretch at ~1725 cm⁻¹ (distinct from the Boc carbamate C=O at ~1690 cm⁻¹).

    • ¹H NMR (CDCl₃): Confirmed by a distinct aldehyde proton peak at ~9.7–9.8 ppm (t, J = 1.5 Hz).

Protocol C: Williamson Etherification (O-Benzylation)
  • Preparation: Dissolve the N-Boc protected intermediate from Protocol B, Step 1 (5.0 mmol) in anhydrous DMF (15 mL) under argon. Cool to 0 °C.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 6.0 mmol). Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases, indicating complete alkoxide formation.

  • Alkylation: Add Benzyl bromide (BnBr, 5.5 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction by the dropwise addition of cold water (5 mL) at 0 °C. Dilute with diethyl ether (50 mL). Wash the organic layer extensively with water (5 × 20 mL) to remove DMF, followed by brine (20 mL). Dry (MgSO₄) and concentrate.

  • Validation & In-Process Control:

    • ¹H NMR (CDCl₃): Validation is achieved by observing the disappearance of the hydroxyl proton, the appearance of a benzylic -CH₂- singlet at ~4.5 ppm, and multiplet aromatic protons at ~7.3 ppm.

References

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 2015, 11, 446–468. URL:[Link]

  • A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds. Organic Letters, 2001, 3(19), 3041-3043. URL:[Link]

  • Enzyme-like Chemoselective Acylation of Alcohols in the Presence of Amines Catalyzed by a Tetranuclear Zinc Cluster. Journal of the American Chemical Society, 2008, 130(9), 2944-2945. URL:[Link]

Preparation and Homologation Strategies for Chiral 2-(3-Methylpiperidin-3-yl)ethan-1-ol Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral 3,3-disubstituted piperidines are highly valued scaffolds in modern pharmaceutical development. By increasing the sp³-hybridized character (Fsp³) of a drug candidate, these rigid frameworks improve solubility, optimize target binding kinetics, and mitigate off-target liabilities[1]. Specifically, the 3-methyl group prevents metabolic oxidation at the C3 position and locks the conformation of the adjacent ethanol side chain.

Traditional methods to access these chiral centers often rely on late-stage chiral resolution or complex asymmetric hydrogenation[2]. This application note details a robust, stereoretentive, and scalable homologation strategy to synthesize (S)-2-(3-methylpiperidin-3-yl)ethan-1-ol starting from commercially available (S)-1-Boc-3-methylpiperidine-3-carboxylic acid.

Mechanistic Rationale & Pathway Design

The primary synthetic challenge in this workflow is the neopentyl-like steric hindrance generated by the quaternary C3 stereocenter. Direct nucleophilic attacks or standard homologations at this position are kinetically unfavorable.

While classical Arndt-Eistert homologation requires hazardous diazomethane, recent 2024 advancements have introduced safer C1 homologation techniques using bench-stable (1-phosphoryl)vinyl sulfonate reagents[3] or Eosin Y-catalyzed photoredox cross-electrophile coupling[4]. However, for immediate bench-scale reliability without specialized photocatalytic or flow-chemistry setups, a Reduction-Cyanation-Hydrolysis sequence remains the industry standard.

The intermediate (S)-2-(1-Boc-3-methylpiperidin-3-yl)acetic acid (CAS 1823995-21-6)[5] serves as the critical junction in this pathway, eventually yielding the target ethanol derivative[6].

Quantitative Route Comparison
ParameterRoute A: Classical Cyanation (Detailed Below)Route B: Photoredox C1 Homologation[4]
Overall Yield 45–55% (5 steps)60–70% (3 steps)
Step Count 53
Primary Reagents MsCl, NaCN, NaOH, NaBH₄Eosin Y, Sulfonyl Hydrazones, Light
Safety Profile Moderate (Requires strict NaCN handling)High (Metal-free, visible light)
Scalability High (Proven on >1 kg scale)Moderate (Requires flow reactors for scale)
Chemoselectivity Excellent (Orthogonal Boc stability)Excellent (Mild radical conditions)

Experimental Protocols: Route A (Self-Validating System)

Step 1: Chemoselective Reduction to (S)-(1-Boc-3-methylpiperidin-3-yl)methanol
  • Causality : Lithium aluminum hydride (LiAlH₄) is contraindicated as it aggressively reduces N-Boc carbamates to N-methyl amines. Borane-THF (BH₃·THF) selectively reduces the free carboxylic acid while preserving the Boc group.

  • Procedure :

    • Dissolve (S)-1-Boc-3-methylpiperidine-3-carboxylic acid (1.0 eq) in anhydrous THF (0.2 M) under N₂ at 0 °C.

    • Dropwise add BH₃·THF (1 M in THF, 2.0 eq). Stir at room temperature for 12 hours.

    • Quench carefully with MeOH at 0 °C until gas evolution ceases, then concentrate in vacuo.

  • Self-Validation : Evolution of H₂ gas ceases upon complete quench. TLC (Ninhydrin stain) confirms the disappearance of the starting acid.

Step 2: Activation and Cyanation to (S)-2-(1-Boc-3-methylpiperidin-3-yl)acetonitrile
  • Causality : The primary alcohol is adjacent to a quaternary C3 center. A highly reactive mesylate leaving group and a strong nucleophile (cyanide) in a highly polar aprotic solvent (DMSO) at elevated temperatures are required to overcome the steric barrier.

  • Procedure :

    • Mesylation : Treat the alcohol (1.0 eq) with Et₃N (2.0 eq) and MsCl (1.5 eq) in DCM at 0 °C for 2 hours. Wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate. Do not purify.

    • Cyanation : Dissolve the crude mesylate in anhydrous DMSO (0.5 M). Add NaCN (3.0 eq) and heat to 80 °C for 16 hours.

    • Quench with water and extract with EtOAc. Wash the organic layer extensively with brine to remove DMSO.

  • Self-Validation : IR spectroscopy of the crude product must show the appearance of a sharp C≡N stretch at ~2250 cm⁻¹.

Step 3: Nitrile Hydrolysis to (S)-2-(1-Boc-3-methylpiperidin-3-yl)acetic acid
  • Causality : Acidic hydrolysis (e.g., refluxing HCl) would prematurely strip the N-Boc group. Strong aqueous base (NaOH) in ethanol provides the necessary hydroxide nucleophilicity while preserving the carbamate.

  • Procedure :

    • Dissolve the nitrile in EtOH (0.3 M) and add 4M aqueous NaOH (5.0 eq).

    • Reflux at 90 °C for 24 hours.

    • Cool, evaporate EtOH, acidify the aqueous layer to pH 3-4 using 1M citric acid (to prevent Boc cleavage), and extract with EtOAc.

  • Self-Validation : LC-MS confirms the mass of the corresponding carboxylic acid (CAS 1823995-21-6)[5].

Step 4: Mixed Anhydride Reduction to (S)-2-(1-Boc-3-methylpiperidin-3-yl)ethan-1-ol
  • Causality : The mixed anhydride method is chosen over BH₃·THF here to avoid complexation issues with the newly formed flexible chain, ensuring a rapid, high-yielding transformation at 0 °C.

  • Procedure :

    • Dissolve the acid (1.0 eq) in THF (0.2 M) at -10 °C. Add N-methylmorpholine (NMM, 1.2 eq) followed by isobutyl chloroformate (1.1 eq). Stir for 30 mins.

    • Filter the precipitated NMM·HCl salt rapidly.

    • Add the filtrate to a solution of NaBH₄ (3.0 eq) in H₂O at 0 °C. Stir for 1 hour.

  • Self-Validation : Disappearance of the carbonyl stretch in IR; ¹H-NMR shows the new -CH₂-CH₂-OH signals (~3.6 ppm, multiplet).

Step 5: N-Boc Deprotection
  • Causality : 4N HCl in dioxane provides anhydrous acidic conditions, preventing aqueous workup losses of the highly polar, water-soluble amino alcohol.

  • Procedure :

    • Dissolve the Boc-protected amino alcohol in minimal DCM.

    • Add 4N HCl in Dioxane (10.0 eq) and stir at room temperature for 2 hours.

    • Concentrate in vacuo and triturate with diethyl ether to yield the product as a white solid.

  • Self-Validation : Complete disappearance of the Boc singlet (~1.4 ppm) in ¹H-NMR.

Visualized Workflow

SynthesisWorkflow SM (S)-3-Methyl-3-piperidinecarboxylic acid Starting Material Step1 Step 1: N-Boc Protection & Reduction (Boc2O, then BH3-THF) SM->Step1 Int1 (S)-(1-Boc-3-methylpiperidin-3-yl)methanol Step1->Int1 Step2 Step 2: Mesylation & Cyanation (MsCl, Et3N -> NaCN, DMSO) Int1->Step2 Int2 (S)-2-(1-Boc-3-methylpiperidin-3-yl)acetonitrile Step2->Int2 Step3 Step 3: Nitrile Hydrolysis (NaOH, H2O/EtOH, Δ) Int2->Step3 Int3 (S)-2-(1-Boc-3-methylpiperidin-3-yl)acetic acid (CAS: 1823995-21-6) Step3->Int3 Step4 Step 4: Carboxylic Acid Reduction (Mixed Anhydride / NaBH4) Int3->Step4 Int4 (S)-2-(1-Boc-3-methylpiperidin-3-yl)ethan-1-ol Step4->Int4 Step5 Step 5: N-Boc Deprotection (4N HCl in Dioxane) Int4->Step5 Target (S)-2-(3-Methylpiperidin-3-yl)ethan-1-ol Target Intermediate Step5->Target

Figure 1: Synthetic workflow for chiral 2-(3-methylpiperidin-3-yl)ethan-1-ol preparation.

References

  • Title: Cas no 144539-77-5 ([(3S)-piperidin-3-yl]methanol) | Source: chem960.
  • Title: Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation | Source: dicp.ac.
  • Title: Homologation of Carboxylic Acids Using a Radical-Polar Conjunctive Reagent | Source: nih.
  • Title: A novel approach to C1 homologation of carboxylic acids | Source: uva.
  • Title: 1823995-21-6 | 2-(1-(tert-Butoxycarbonyl)-3-methylpiperidin-3-yl)acetic acid | Source: bldpharm.
  • Title: US8492549B2 - 2,3-dihydrobenzo(1,4) dioxin-2-ylmethyl derivatives | Source: google.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3,3-Disubstituted Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 3,3-disubstituted piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the unique challenges associated with purifying this important class of compounds. The piperidine scaffold is a cornerstone in medicinal chemistry, and achieving high purity is paramount for accurate biological evaluation and clinical success.[1] This resource offers a structured approach to troubleshooting common issues and provides detailed protocols to streamline your purification workflows.

Purification Strategy Decision Matrix

The initial choice of purification strategy is critical and depends on the scale of your synthesis and the nature of the impurities. A logical workflow can save significant time and resources.

Purification_Decision_Tree Fig. 1: Purification Strategy Decision Workflow Start Crude 3,3-Disubstituted Piperidine Derivative Scale Determine Scale Start->Scale Bulk Bulk Purification (>1 g) Scale->Bulk Large Fine Fine Purification (<1 g) Scale->Fine Small ImpurityType Significant Difference in Basicity? Bulk->ImpurityType FlashChrom Flash Column Chromatography Fine->FlashChrom AcidBase Acid-Base Extraction AcidBase->FlashChrom Crystallization Crystallization / Salt Formation PurityNeed High Purity Required? Crystallization->PurityNeed FlashChrom->PurityNeed FlashChrom->PurityNeed PrepHPLC Preparative HPLC / SFC FinalProduct Pure Product PrepHPLC->FinalProduct ImpurityType->AcidBase Yes IsSolid Is the Compound a Solid? ImpurityType->IsSolid No IsSolid->Crystallization Yes IsSolid->FlashChrom No PurityNeed->PrepHPLC Yes PurityNeed->FinalProduct No

Caption: A decision tree to guide the selection of an appropriate purification technique.

Troubleshooting Guide & FAQs

This section addresses specific issues frequently encountered during the purification of 3,3-disubstituted piperidine derivatives in a question-and-answer format.

Section 1: Column Chromatography

Q1: I'm observing significant peak tailing during silica gel column chromatography of my 3,3-disubstituted piperidine. What's causing this and how can I fix it?

A1: Peak tailing is a classic problem when purifying basic compounds like piperidines on standard silica gel.[2][3] The root cause is the strong interaction between the basic nitrogen of your piperidine and the acidic silanol groups (Si-OH) on the silica surface.[2][3][4] This leads to non-ideal elution behavior, resulting in broad, tailing peaks and poor separation.

Causality & Solution: To achieve sharp, symmetrical peaks, you must mitigate this acid-base interaction. The most effective strategy is to introduce a competitive base into the mobile phase to saturate the acidic sites on the silica.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Triethylamine (TEA): This is the most common and effective solution. Add 0.1-1% (v/v) TEA to your eluent system (e.g., Hexanes/Ethyl Acetate).[3] The TEA will preferentially bind to the silanol groups, allowing your piperidine derivative to elute without strong retention.

    • Ammonia: For more strongly basic compounds, a solution of 7N ammonia in methanol (typically added at 1-2% to the mobile phase) can be highly effective.[3]

  • Stationary Phase Selection:

    • Amine-Functionalized Silica: Using a pre-treated, amine-deactivated silica gel can provide more consistent and reproducible results by masking the acidic silanol groups.[3][4]

    • Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for purifying basic compounds.[3][5] Ensure you use neutral or basic alumina, as acidic alumina will cause similar retention issues.

    • Reversed-Phase (C18) Chromatography: For moderately polar to nonpolar piperidine derivatives, reversed-phase flash chromatography is a powerful option.[6] In this case, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase (e.g., Water/Acetonitrile) can improve peak shape by protonating the piperidine, which often leads to better interactions with the C18 stationary phase.[3]

Q2: My 3,3-disubstituted piperidine is highly polar and doesn't move from the baseline on silica, even with very polar solvent systems.

A2: This is a common issue for piperidines bearing polar substituents (e.g., hydroxyl, carboxyl groups) in addition to the basic nitrogen. The combined polarity leads to extremely strong adsorption on silica gel.

Causality & Solution: The compound has a much higher affinity for the polar stationary phase than the mobile phase.[7] You need to either drastically increase the mobile phase polarity in a controlled manner or switch to a different chromatographic mode.

Troubleshooting Steps:

  • Aggressive Normal Phase Systems:

    • A common mobile phase for very polar amines is a mixture of Dichloromethane (DCM), Methanol (MeOH), and Ammonium Hydroxide (NH₄OH). A typical starting gradient might be from 100% DCM to 90:10:1 DCM/MeOH/NH₄OH.

    • Caution: Pre-saturate your silica with a mobile phase containing the amine additive (like TEA or NH₄OH) before loading your compound to ensure consistent elution.[8]

  • Switch to Reversed-Phase Chromatography:

    • Reversed-phase (C18) chromatography is often the best solution for highly polar compounds.[6] The separation is based on hydrophobicity, and polar compounds will elute earlier.

    • A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with 0.1% formic acid or TFA to aid in peak shaping.[9]

Technique Stationary Phase Typical Mobile Phase Modifiers Best For...
Normal Phase Silica Gel0.1-1% Triethylamine (TEA) or AmmoniaCompounds of low to moderate polarity.
Normal Phase Alumina (Basic/Neutral)None typically neededBasic compounds, alternative to silica.
Reversed Phase C18 Silica0.1% Formic Acid or TFAPolar to moderately nonpolar compounds.

Table 1: Common Column Chromatography Conditions for Piperidine Derivatives.

Section 2: Crystallization & Salt Formation

Q3: My 3,3-disubstituted piperidine derivative "oils out" instead of crystallizing. How can I promote crystal formation?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[10] This typically happens when the compound's solubility is too high in the chosen solvent at the temperature of crystallization, or if impurities are inhibiting crystal nucleation.

Causality & Solution: The transition from a dissolved state to a supersaturated state is happening too quickly, or the energy barrier for nucleation is too high. The goal is to slow down the process and provide a favorable environment for crystal growth.

Troubleshooting Steps:

  • Optimize the Solvent System:

    • Single Solvent: Ensure you are using the absolute minimum amount of hot solvent to dissolve the compound. Too much solvent will prevent supersaturation upon cooling.[10][11]

    • Two-Solvent System (Solvent/Anti-solvent): This is often more effective. Dissolve your compound in a minimum of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble but miscible with the good solvent) dropwise at a slightly elevated temperature until the solution becomes faintly turbid.[10][11] Then, allow it to cool slowly.

  • Control the Cooling Rate:

    • Slow Cooling is Key: Do not rush the cooling process. Allow the flask to cool slowly to room temperature on the benchtop, insulated if necessary. Once at room temperature, transfer it to a refrigerator, and finally to a freezer. Rapid cooling promotes oiling or amorphous precipitation.[10]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[12]

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution. This will act as a template for further crystal growth.[12]

Q4: How can I use salt formation to my advantage for purification?

A4: Salt formation is a powerful classical technique, especially for separating your basic piperidine from neutral or acidic impurities. By reacting your basic piperidine with an acid, you form a polar salt that has drastically different solubility properties.

Causality & Solution: The protonated piperidinium salt is typically highly polar and often crystalline, making it insoluble in many organic solvents where its free-base form is soluble. This allows for selective precipitation.

Detailed Protocol: Purification via Salt Formation

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like Ethyl Acetate (EtOAc) or Diethyl Ether.

  • Acid Addition: Slowly add a solution of a suitable acid. Common choices include:

    • HCl in Diethyl Ether (for hydrochloride salts).

    • Trichloroacetic Acid (TCA) in EtOAc.[13]

    • A chiral acid like (S)-mandelic acid or di-benzoyl-L-tartaric acid if you are attempting a diastereomeric resolution.[14]

  • Precipitation & Isolation: The piperidinium salt will often precipitate as a solid. Stir for a period to ensure complete formation, then collect the solid by vacuum filtration.

  • Washing: Wash the filtered solid with the organic solvent (e.g., EtOAc) to remove any trapped neutral impurities.

  • Liberation of Free Base: Suspend the purified salt in water or a biphasic mixture (e.g., Water/DCM). Add a base (e.g., 2M NaOH, saturated NaHCO₃) and stir until the solid dissolves.

  • Extraction: Extract the liberated, now organic-soluble, free base into an organic solvent like DCM or EtOAc. Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate to yield the purified piperidine derivative.[15]

Section 3: Separation of Diastereomers and Enantiomers

Q5: I have a mixture of diastereomers of a 3,3-disubstituted piperidine. Column chromatography on silica gives poor separation. What are my options?

A5: Separating diastereomers can be challenging because they often have very similar polarities.[2] While careful optimization of flash chromatography might work, more powerful techniques are often required.

Causality & Solution: The small differences in the 3D arrangement of atoms in diastereomers result in only minor differences in their interaction with standard stationary phases. High-resolution techniques or methods that can amplify these small differences are needed.

Troubleshooting & Advanced Techniques:

  • Preparative HPLC/SFC:

    • High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique. You may need to screen both normal-phase (e.g., with a cyano or diol column) and reversed-phase (C18) conditions.

    • Supercritical Fluid Chromatography (SFC): SFC is particularly powerful for separating stereoisomers and is often considered a "green" alternative to HPLC.[2] Polysaccharide-based chiral stationary phases (CSPs) used in SFC can often resolve diastereomers effectively.[2]

  • Diastereoselective Crystallization:

    • If the diastereomers are solid, a carefully controlled crystallization may allow one diastereomer to crystallize preferentially, leaving the other enriched in the mother liquor. This often requires extensive screening of solvents and conditions.

    • Alternatively, if your molecule has another reactive handle (e.g., a hydroxyl or carboxyl group), you can react the diastereomeric mixture with a chiral resolving agent to form a new set of diastereomers which may have much larger differences in physical properties, making them easier to separate by crystallization or chromatography.[14][16]

  • Base-Catalyzed Epimerization:

    • In some specific cases, if one of the stereocenters is adjacent to a group that can stabilize a negative charge (like a nitro or carbonyl group), it may be possible to epimerize the less stable diastereomer to the more thermodynamically stable one using a base.[17] This can simplify the mixture to a single major product.

Diastereomer_Separation Fig. 2: Diastereomer Separation Workflow Start Diastereomeric Mixture CheckSolid Is the mixture solid? Start->CheckSolid TryCrystallization Attempt Diastereoselective Crystallization CheckSolid->TryCrystallization Yes Chromatography Chromatographic Separation CheckSolid->Chromatography No TryCrystallization->Chromatography Separation Incomplete PureDiastereomers Separated Diastereomers TryCrystallization->PureDiastereomers Successful Flash Optimized Flash Chromatography Chromatography->Flash HPLC_SFC Preparative HPLC / SFC Flash->HPLC_SFC Separation Incomplete Flash->PureDiastereomers Successful HPLC_SFC->PureDiastereomers

Caption: A workflow for approaching the separation of diastereomeric piperidine compounds.[2]

References

  • Google Patents. (2002). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.
  • Sciencemadness Discussion Board. (2015). CWE of Piperidine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Retrieved from [Link]

  • ACS Publications. (2009). Diastereoselective Synthesis of 2,3,6-Trisubstituted Piperidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-propyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2025). Recycling and Reuse of a Polymer-Supported Scavenger for Amine Sequestration. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Understanding Basic Chromatography: Principles and Techniques. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • National Institutes of Health. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). COLUMN CHROMATOGRAPHY. Retrieved from [Link]

  • Google Patents. (n.d.). US5489689A - Preparation of piperidine derivatives.
  • ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. Retrieved from [Link]

  • Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • Science Forums. (2011). Amine purification. Retrieved from [Link]

  • GATE Energy. (2014). H2S Scavenging: Amine Systems. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • Bitesize Bio. (2024). Column Chromatography Made Simple: An Easy to Follow Guide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013077949A1 - Amine sulfide scavengers, methods of using, and methods of making.
  • ResolveMass Laboratories Inc. (2025). Secondary Amine Scavenger Nitrosamine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New Trends for Hydrogen Sulfide Scavenging Using Natural Compounds as Biogenic Amines. Retrieved from [Link]

  • De Gruyter. (2012). Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine und Piperidin-2-one Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Organic Syntheses. (1986). FORMYL TRANSFER TO GRIGNARD REAGENTS WITH N-FORMYLPIPERIDINE: 3-PHENYLPROPIONALDEHYDE. Retrieved from [Link]

  • MDPI. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Retrieved from [Link]

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Technical Support Center: Crystallization Methods for 2-(3-methylpiperidin-3-yl)ethan-1-ol Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals dealing with the isolation and purification of 2-(3-methylpiperidin-3-yl)ethan-1-ol.

Diagnostic Overview: The Thermodynamics of Piperidine Salt Crystallization

Before troubleshooting specific failures, it is critical to understand the physicochemical nature of your target molecule. 2-(3-methylpiperidin-3-yl)ethan-1-ol presents unique thermodynamic challenges during crystallization:

  • Steric and Conformational Flexibility: The 2-hydroxyethyl tail and the 3-methyl group on the piperidine ring create multiple low-energy conformations. This flexibility reduces the lattice energy of the solid state, making the molecule prone to forming amorphous oils rather than highly ordered crystals.

  • Complex Hydrogen Bonding: The secondary amine (pKa ~10.5) and the primary alcohol act as both hydrogen bond donors and acceptors. While this can stabilize a crystal lattice, it also leads to strong solute-solvent interactions in protic solvents (like ethanol or water), causing high solubility and solvent entrapment.

  • Reactive Crystallization: Forming the salt in situ (reactive crystallization) by adding the acid directly to the free base in a carefully selected solvent can drive the equilibrium toward the solid phase. This technique continuously removes the desired product amine from the solution as a barely soluble salt, effectively shifting the reaction equilibrium and bypassing intermediate amorphous phases[1].

Troubleshooting Guides & FAQs

Q1: During the cooling phase, my hydrochloride salt forms a dense, biphasic oil instead of crystallizing. How do I resolve this Liquid-Liquid Phase Separation (LLPS)? Diagnosis: This phenomenon, known as "oiling out," occurs when the solute precipitates out of the solution at a temperature above its melting point in that specific solvent mixture, forming a liquid layer instead of solid crystals[2]. The lipophilic nature of the 3-methylpiperidine core combined with a high solute concentration depresses the melting point of the mixture. Solution:

  • Thermodynamic Reset: Reheat the mixture until the oil completely redissolves into a homogeneous solution.

  • Adjust Saturation: Add a small amount of additional hot solvent (5-10% v/v) to lower the saturation point[3].

  • Controlled Kinetics: Implement a strict, slow cooling ramp (< 5°C/hour). Rapid cooling forces the system past the metastable zone directly into the labile zone, triggering LLPS.

  • Seeding: Introduce seed crystals just below the solubility curve to provide a nucleation site, bypassing the energy barrier required for spontaneous nucleation.

Q2: I successfully filtered the solid salt, but it turned into a sticky paste on the filter paper within minutes. What happened? Diagnosis: The salt is highly hygroscopic. Piperidine hydrochloride salts are notoriously prone to absorbing atmospheric moisture, leading to deliquescence (dissolving in their own absorbed water)[4]. The exposed primary hydroxyl group on the ethyl chain further exacerbates this water affinity. Solution:

  • Immediate Action: Perform all filtrations under a positive pressure nitrogen or argon blanket.

  • Washing: Wash the filter cake with a cold, anhydrous non-polar anti-solvent (e.g., heptane, isooctane, or MTBE) to displace the polar mother liquor[5].

  • Alternative Strategy: If the hydrochloride salt remains too hygroscopic, switch to a counterion that forms a more robust, higher-melting lattice, such as methanesulfonic acid (mesylate).

Q3: My yield is consistently below 40%. The product seems trapped in the mother liquor. How can I improve recovery? Diagnosis: The salt has excessively high solubility in the primary solvent system, likely due to strong hydrogen bonding between the hydroxyethyl group and the solvent. Solution: Employ an anti-solvent crystallization strategy. Concentrate the mother liquor to half its volume under reduced pressure. Slowly add a non-polar anti-solvent (e.g., MTBE) dropwise until the cloud point is reached. Allow the mixture to age at room temperature before cooling to 4°C.

Quantitative Data: Counterion Selection Matrix

Selecting the correct acid is the most critical variable in amine salt crystallization. The table below summarizes the expected outcomes for various 2-(3-methylpiperidin-3-yl)ethan-1-ol salts.

Acid / CounterionpKa of AcidExpected Salt FormCrystallization PropensityHygroscopicityRecommended Solvent System
Hydrochloric Acid -7.0HydrochlorideLow (Prone to LLPS)High (Deliquescent)Isopropanol / MTBE
Methanesulfonic Acid -1.9MesylateHigh (Robust lattice)ModerateAcetone / Hexane
L-Tartaric Acid 2.9, 4.3TartrateModerate (Chiral resolution)LowEthanol / Water
Citric Acid 3.1, 4.7CitrateLow (Often forms syrups)HighMethanol / EtOAc

Table 1: Empirical counterion selection matrix based on pKa and lattice stability.

Experimental Protocols

Protocol A: Reactive Cooling Crystallization of the Mesylate Salt

Objective: To synthesize and isolate the methanesulfonate salt while avoiding oiling out.

  • Dissolution: Dissolve 1.0 equivalent of 2-(3-methylpiperidin-3-yl)ethan-1-ol free base in 10 volumes of anhydrous Acetone in a jacketed reactor.

  • Acid Addition: Dilute 1.05 equivalents of methanesulfonic acid in 2 volumes of Acetone. Add this solution dropwise to the reactor over 30 minutes while maintaining the internal temperature at 20°C. (Causality: Dropwise addition prevents localized supersaturation, which circumvents amorphous precipitation).

  • Heating: Heat the resulting suspension to 50°C until a clear, homogeneous solution is achieved.

  • Cooling Ramp: Program the jacketed reactor to cool from 50°C to 5°C at a rate of 0.1°C/minute (6°C/hour).

  • Isolation: Filter the resulting white crystals under a nitrogen atmosphere. Wash the cake with 2 volumes of cold (0°C) anhydrous MTBE.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours.

Protocol B: Anti-Solvent Crystallization (Rescue Protocol for Oiled-Out Hydrochloride)

Objective: To recover crystalline material from a biphasic oiled-out mixture[3].

  • Redissolution: Reheat the oiled-out mixture to 60°C until the oil redissolves into the primary solvent (e.g., Isopropanol).

  • Anti-Solvent Titration: Slowly add an anti-solvent (e.g., Heptane) dropwise until the solution just turns persistently cloudy (the cloud point).

  • Thermal Annealing: Hold the temperature at 60°C for 15 minutes. If the cloudiness clears, add a few more drops of anti-solvent.

  • Seeding: Cool the mixture to 55°C and add 1% w/w seed crystals. Hold for 1 hour to allow the seed bed to mature.

  • Cooling: Cool to 20°C at 5°C/hour. Filter and wash with cold Heptane.

Decision Logic Visualization

Workflow Start Observation: Salt forms an oil (LLPS) Check Is oiling occurring above the saturation temperature? Start->Check Action1 Reheat to dissolve. Decrease cooling rate (<5°C/hr) Check->Action1 Yes Action2 Change Solvent System: Increase anti-solvent ratio Check->Action2 No Seed Introduce Seed Crystals in Metastable Zone Action1->Seed Action2->Seed Success Crystalline Solid Isolated Seed->Success

Decision tree for troubleshooting oiling out during piperidine salt crystallization.

References

  • Title: Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions Source: RSC Publishing URL: [Link]

  • Title: Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis Source: ResearchGate URL: [Link]

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Piperidine & Piperidine-Derivative Extraction Support Center: Optimizing Ethanol-Based Solvent Systems

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development and green chemistry evolve, researchers are increasingly transitioning away from toxic halogenated solvents (like dichloromethane) toward ethanol-based systems for the extraction of piperidine and its alkaloid derivatives (e.g., piperine).

However, ethanol’s high polarity and complete water miscibility introduce unique thermodynamic and phase-separation challenges. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your extraction workflows.

Section 1: Core Principles & FAQs

Q1: Why transition from Dichloromethane (DCM) to Ethanol for piperidine/piperine extraction? A: While DCM historically provided high selectivity via simple biphasic separation, it poses severe toxicity and environmental risks. Ethanol is a green, polar protic solvent that, when combined with ultrasound-assisted extraction (UAE), significantly outperforms DCM. Acoustic cavitation in ethanol generates localized shear forces that disrupt cellular matrices, increasing mass transfer. For example, ultrasound-assisted ethanol extraction can increase alkaloid yield to 5.8 mg/g in just 18 minutes, compared to a mere 1.67 mg/g over 4 hours with conventional Soxhlet extraction [1].

Q2: How does pH affect the extraction of piperidine when using aqueous-ethanol mixtures? A: Piperidine is a strong cyclic secondary amine (pKa ~11.2). In acidic or neutral environments, it protonates to form a highly water-soluble piperidinium salt, which prevents it from partitioning into less polar organic phases. To isolate the target compound, the mixture must be aggressively basified (pH > 12) using a strong base (e.g., NaOH) to force the molecule into its uncharged, free-base form [2].

Q3: How do I recover piperidine free base from an aqueous-ethanol mixture since both are highly miscible? A: Because piperidine and ethanol are both completely miscible with water, standard liquid-liquid extraction fails. You must employ a Salting-Out Assisted Liquid-Liquid Extraction (SALLE) technique. By saturating the aqueous phase with a highly soluble inorganic salt (e.g., K₂CO₃), you drastically reduce the water molecules available to solvate the organics. This thermodynamic shift forces the ethanol and piperidine to separate into a distinct, recoverable upper organic layer.

Section 2: Troubleshooting Common Extraction Failures

Issue 1: Emulsion formation or lack of phase separation during aqueous-ethanol extraction.

  • Causality: High ethanol concentration acts as a co-solvent, bridging the polarity gap between water and the target amine. This prevents the hydrophobic effect required for biphasic separation.

  • Solution: Introduce anhydrous K₂CO₃ incrementally until the aqueous phase is entirely saturated. The salt ions heavily hydrate, stripping water away from the ethanol/piperidine complex and forcing an immediate phase break.

Issue 2: Low yield of solid piperidine derivatives during solid-liquid extraction.

  • Causality: Insufficient solvent-to-solid ratio leads to premature solvent saturation, or inadequate thermal/mechanical energy fails to breach the plant cell walls.

  • Solution: Optimize the solid-to-solvent ratio to 1:10 (g/mL) and utilize an ultrasonic probe at 50°C. Exceeding 50°C in ethanol may cause solvent boil-off and thermal degradation of target alkaloids [3].

Section 3: Quantitative Data: Solvent Parameter Comparison

To optimize your extraction, you must balance target solubility, phase behavior, and toxicity. The table below summarizes the critical parameters for piperidine/piperine extraction solvents.

SolventPolarity IndexBoiling Point (°C)Toxicity ProfilePhase Behavior with WaterTypical UAE Yield (mg/g)*
96% Ethanol 5.278.3Low (Green)Miscible5.80
Dichloromethane 3.139.6High (Toxic)Immiscible (Biphasic)1.67
Acetone 5.156.0LowMiscible3.40
Water 10.0100.0NoneMiscible< 0.50

*Yield data based on comparative extraction of piperidine alkaloids (piperine) from biomass using Ultrasound-Assisted Extraction vs. conventional methods [1].

Section 4: Standard Operating Protocols

Protocol A: Ultrasound-Assisted Ethanol Extraction of Piperidine Alkaloids

This protocol is designed for the solid-liquid extraction of piperidine derivatives from raw biomass.

  • Preparation: Grind the raw biomass to a fine powder (<0.15 mm particle size).

    • Causality: Maximizing surface area exponentially increases the solvent contact area, facilitating rapid diffusion.

  • Solvent Addition: Mix the powder with 96% ethanol at a strict 1:10 solid-to-solvent ratio in an Erlenmeyer flask.

  • Sonication: Apply an ultrasonic probe (200W, 26kHz, 80% duty cycle) for 18 minutes, maintaining the water bath temperature at 50°C.

    • Causality: Acoustic cavitation generates localized micro-jets that mechanically fracture plant cell walls, accelerating solvent penetration and mass transfer [4].

  • Filtration & Concentration: Filter the homogenate through a glass fiber filter. Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure.

  • Validation Check: Run a Thin Layer Chromatography (TLC) plate using a hexane:ethyl acetate (3:2) mobile phase. A distinct UV-active spot confirms the presence of the target alkaloid before proceeding to crystallization.

UAE_Pathway A Biomass (Powdered) B Solvent Addition (96% Ethanol) A->B C Sonication (50°C, 200W) B->C D Acoustic Cavitation (Cell Disruption) C->D E Filtration & Concentration D->E F Purified Extract E->F

Caption: Ultrasound-assisted ethanol extraction pathway for piperidine alkaloids.

Protocol B: Free-Base Recovery via Salting-Out (SALLE)

This protocol isolates liquid piperidine free base from an aqueous-ethanol reaction mixture.

  • Basification: To the aqueous-ethanol piperidine mixture, carefully add 3N NaOH dropwise under continuous stirring.

    • Causality: Piperidine exists as a water-soluble salt in neutral/acidic conditions. Adding NaOH deprotonates the amine, converting it to its free-base form, which is a prerequisite for organic phase partitioning.

    • Validation Check: Use pH paper to confirm the solution has reached pH > 12.0. Failure to reach this threshold will result in zero yield in the organic phase.

  • Salting-Out: Add anhydrous K₂CO₃ incrementally to the mixture until the aqueous phase is completely saturated (solid salt begins to accumulate at the bottom).

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow it to settle for 15 minutes.

    • Validation Check: Visually confirm a distinct meniscus. The upper layer is the ethanol/piperidine organic phase; the lower layer is the aqueous salt waste.

  • Extraction & Drying: Collect the upper organic layer. Dry it over anhydrous Na₂SO₄ to remove residual micro-droplets of water [2].

  • Distillation: Carefully distill the organic layer to separate ethanol from piperidine (Piperidine BP: 106°C, Ethanol BP: 78.3°C).

SALLE_Workflow A Aqueous-Ethanol Piperidine Mixture B Basification (Add 3N NaOH, pH > 12) A->B C Salting-Out (Add K2CO3 to Saturation) B->C D Phase Separation (Separatory Funnel) C->D E Upper Layer: Ethanol + Piperidine Free Base D->E F Lower Layer: Aqueous Salt Waste D->F

Caption: Workflow for recovering piperidine free base via salting-out.

References

  • Rathod, S. S., & Rathod, V. K. (2014). "Extraction of piperine from Piper longum using ultrasound." Industrial Crops and Products. Source: researchgate.net. 1

  • BenchChem. "Application Notes & Protocols: Purification Techniques for Piperidine Derivatives." Source: benchchem.com. 2

  • Botanical Cube Inc. "How To Extract Piperine From Black Pepper?" Source: botanicalcube.com. 3

  • Hielscher Ultrasonics. "Ultrasonic Extraction of Piperine from Pepper." Source: hielscher.com. 4

Sources

Technical Support Center: Stability of 2-(3-methylpiperidin-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 2-(3-methylpiperidin-3-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into the stability of this molecule under acidic conditions. We will move beyond simple protocols to explain the underlying chemical principles, helping you anticipate challenges, design robust experiments, and troubleshoot effectively. Our goal is to empower you with the expertise to ensure the integrity of your results and the quality of your molecule.

Section 1: Foundational Knowledge & FAQs

This section addresses the most common questions regarding the inherent stability of 2-(3-methylpiperidin-3-yl)ethan-1-ol, grounding your experimental work in solid chemical theory.

Q1: What are the primary structural features of 2-(3-methylpiperidin-3-yl)ethan-1-ol that influence its stability in acid?

Answer: The stability of 2-(3-methylpiperidin-3-yl)ethan-1-ol in an acidic medium is primarily governed by two key structural features: the piperidine nitrogen and the primary alcohol side chain.

  • Piperidine Nitrogen: The nitrogen atom within the piperidine ring is a secondary amine, making it basic. In the presence of acid, it will readily protonate to form a positively charged piperidinium ion. This is a fast and reversible acid-base reaction. While this protonation does not in itself constitute degradation, it can influence the molecule's overall reactivity and solubility.

  • Primary Alcohol (-CH₂OH): The molecule possesses a primary alcohol on the ethyl side chain. Generally, alcohols can undergo acid-catalyzed dehydration to form alkenes.[1] Primary alcohols are the least reactive in this regard compared to secondary and tertiary alcohols because the reaction would have to proceed through a highly unstable primary carbocation intermediate.[2][3] However, under the forcing conditions of a stress study (e.g., elevated temperature), dehydration can still occur and is the most probable degradation pathway.

Q2: What is the most likely degradation pathway for this molecule under acidic stress conditions?

Answer: The most chemically plausible degradation pathway under acidic stress is the acid-catalyzed dehydration of the primary alcohol.[4] This E1 or E2-type elimination reaction would result in the formation of water and a vinyl-substituted piperidine derivative.

The proposed mechanism involves two main steps:

  • Protonation of the Hydroxyl Group: The acid catalyst protonates the oxygen atom of the alcohol, converting the hydroxyl group (-OH) into a much better leaving group, water (-OH₂⁺).[3]

  • Elimination of Water: A water molecule is eliminated, and a double bond is formed between the two carbon atoms of the side chain, yielding the alkene degradant.

G cluster_0 Step 1: Protonation of Alcohol cluster_1 Step 2: Elimination (Dehydration) P Parent Molecule (2-(3-methylpiperidin-3-yl)ethan-1-ol) H + H⁺ (Acid Catalyst) I Protonated Intermediate (-OH becomes -OH₂⁺) P->I Fast I2 Protonated Intermediate W - H₂O D Degradation Product (3-methyl-3-vinylpiperidine) I2->D Slow, Rate-Determining (Requires Heat)

Caption: Workflow for an acid-based forced degradation study.

1. Materials & Reagents:

  • 2-(3-methylpiperidin-3-yl)ethan-1-ol (API)

  • Methanol or Acetonitrile (HPLC Grade)

  • Purified Water (Type I)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH), for neutralization

  • Volumetric flasks, pipettes, and vials

2. Preparation of Solutions:

  • API Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the API in a 10 mL volumetric flask using a suitable solvent (e.g., 50:50 Methanol:Water).

  • Acidic Reagents: Prepare solutions of 0.1 M HCl and 1.0 M HCl in purified water. [5]* Neutralizing Solution: Prepare a solution of NaOH with a concentration matching the acid used (e.g., 0.1 M NaOH for 0.1 M HCl).

3. Stressing Procedure:

  • Test Sample: In a suitable vial, mix 1 mL of the API Stock Solution with 1 mL of the acidic reagent (start with 0.1 M HCl).

  • Control Sample: Mix 1 mL of the API Stock Solution with 1 mL of purified water. This control is crucial to ensure that any observed degradation is due to the acid and not just the solvent or temperature.

  • Incubation: Place the test and control samples in a temperature-controlled oven or water bath set to a starting temperature of 60°C. [6]* Time Points: Withdraw aliquots at predetermined time points (e.g., 2, 8, and 24 hours).

  • Quenching: Immediately after withdrawal, neutralize the aliquot by adding an equimolar amount of the neutralizing solution (e.g., add 1 mL of 0.1 M NaOH to a 1 mL aliquot of the 0.1 M HCl stressed sample). This step is critical to stop the degradation reaction and ensure accurate analysis. [7] 4. Analysis:

  • Analyze the quenched samples and the control sample using a validated stability-indicating HPLC method.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control or an unstressed standard.

  • Evaluate the chromatogram for new peaks corresponding to degradation products.

Q5: What are the recommended analytical techniques for monitoring the parent compound and its degradants?

Answer: The gold standard for stability studies is High-Performance Liquid Chromatography (HPLC) , typically with UV detection. [8]For comprehensive analysis, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.

  • HPLC with UV Detection (HPLC-UV): This is the workhorse for quantifying the parent drug and its degradants. A stability-indicating method must be developed and validated, meaning it can separate the parent peak from all potential degradation products and impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown peaks observed during the stress study. By providing the mass-to-charge ratio (m/z) of the degradant, it allows for the structural elucidation of the degradation products, confirming, for example, that the new peak corresponds to the mass of the dehydrated parent molecule. [6]

Section 3: Troubleshooting Common Issues

Even with a well-designed protocol, unexpected results can occur. This section provides solutions to common problems encountered during acid stability studies.

Observed Issue Potential Cause(s) Recommended Troubleshooting Actions
No or minimal degradation (<5%) Under-stressing: The conditions are too mild (temperature too low, acid concentration too weak). [9]1. Increase the temperature in increments (e.g., from 60°C to 80°C). [10] 2. If temperature increase is insufficient, use a higher acid concentration (e.g., move from 0.1 M to 1.0 M HCl). [5] 3. Extend the duration of the study (e.g., to 48 or 72 hours). [7]
Excessive degradation (>20%) Over-stressing: The conditions are too harsh, leading to rapid and complete degradation, potentially forming secondary degradants. [9]1. Decrease the temperature (e.g., from 60°C to 40°C). 2. Use a lower acid concentration (e.g., 0.1 M HCl instead of 1.0 M HCl). 3. Shorten the time points (e.g., sample at 0.5, 1, and 4 hours).
Poor mass balance Formation of non-UV active or volatile degradants: The primary degradation product may lack a chromophore or be volatile. Adsorption: The API or degradants may adsorb to the surface of the container. [6]1. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) alongside UV to detect non-UV active compounds. [6] 2. Use silanized glassware to minimize potential adsorption issues. [6] 3. Confirm the identity of the degradant; if it is the expected alkene, it may have a different UV response factor than the parent.
Unexpected or multiple peaks Secondary Degradation: Over-stressing can cause the primary degradant to degrade further. Interaction with Excipients (for drug products): Formulation components may degrade or interact with the API. Contamination: Impurities in reagents or solvents.1. Analyze samples at earlier time points to see if the peak appears later in the study, suggesting it is a secondary degradant. 2. Run a blank stress study (acid + solvent without API) to check for reagent-based impurities. 3. Use LC-MS to obtain mass information for all unknown peaks to aid in their identification.

References

  • JoVE. (2025). Acid-Catalyzed Dehydration of Alcohols to Alkenes.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Moodle. (n.d.). Acid-Catalyzed Dehydration of Alcohols to Alkenes.
  • Filo. (2025). Acid-catalyzed dehydration of a tertiary alcohol to yield an alkene is....
  • Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism.
  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • BenchChem. (2025). Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine.
  • Chemguide. (n.d.). Dehydration of alcohols.
  • Grygorenko, O. O., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ResearchGate. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.

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Validation & Comparative

Comparative Guide: Structural Elucidation of 2-(3-methylpiperidin-3-yl)ethan-1-ol via High-Field vs. Benchtop NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structural verification of functionalized piperidines is a critical bottleneck in preclinical drug development. This guide provides an objective, data-driven comparison of two analytical platforms—High-Field Superconducting NMR (600 MHz) and Benchtop Permanent Magnet NMR (80 MHz) —for the structural elucidation of 2-(3-methylpiperidin-3-yl)ethan-1-ol . By analyzing the causality behind spectral resolution, sensitivity, and multi-dimensional correlation, this document serves as a definitive resource for scientists optimizing their analytical workflows for complex aliphatic scaffolds.

The Target Scaffold: Mechanistic Challenges

The piperidine ring is a prevalent scaffold in medicinal chemistry, demanding precise structural confirmation during synthesis [1]. 2-(3-methylpiperidin-3-yl)ethan-1-ol (C₈H₁₇NO) presents a unique analytical challenge due to its dense aliphatic nature.

The molecule features a quaternary carbon at the C3 position, bonded to a methyl group and a hydroxyethyl chain. This creates a highly congested proton environment between 1.3 ppm and 1.8 ppm. Furthermore, the proximity of the chiral center induces diastereotopic splitting in the adjacent methylene protons (C2 and C4), complicating first-order multiplet analysis.

The Comparative Framework: Physics & Causality

When evaluating NMR platforms, the fundamental physics of magnetic field strength dictates performance. NMR spectra are plotted on a chemical shift scale (ppm) that is independent of field strength. However, the scalar coupling constants ( J -couplings), measured in Hertz (Hz), remain static regardless of the magnet [2].

  • High-Field NMR (600 MHz): At 600 MHz, 1 ppm equates to 600 Hz. A standard 7 Hz triplet occupies only ~0.03 ppm. This vast frequency dispersion prevents signal overlap, allowing for direct, first-order structural assignment.

  • Benchtop NMR (80 MHz): At 80 MHz, 1 ppm equates to 80 Hz. That same 7 Hz triplet now occupies nearly 0.25 ppm. Consequently, the aliphatic protons of 2-(3-methylpiperidin-3-yl)ethan-1-ol collapse into a heavily overlapped, second-order multiplet[2]. Despite this resolution gap, benchtop NMR has emerged as a highly viable, transportable alternative for routine structural elucidation when paired with 2D NMR techniques [3].

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following methodology is designed as a self-validating system . Every step contains internal checks to prevent false-positive structural assignments.

Step 1: Concentration-Calibrated Sample Preparation

Causality: Benchtop systems possess roughly 10-11x lower intrinsic sensitivity than entry-level high-field systems due to lower Boltzmann population differences [2]. To normalize the signal-to-noise ratio (SNR) for an objective comparison, sample concentrations must be scaled.

  • High-Field Prep: Dissolve 15.0 mg of 2-(3-methylpiperidin-3-yl)ethan-1-ol in 0.6 mL of CDCl₃.

  • Benchtop Prep: Dissolve 50.0 mg of the compound in 0.6 mL of CDCl₃.

  • Internal Validation: Add 0.03% v/v Tetramethylsilane (TMS) to both samples. The TMS peak must lock exactly at 0.00 ppm. If the TMS peak drifts or broadens, the magnetic shim is invalid, and the sample must be re-shimmed before acquisition.

Step 2: 1D ¹H and ¹³C Acquisition
  • 600 MHz System: Acquire ¹H spectra using 16 scans and a 4-second relaxation delay ( d1 ). Acquire ¹³C spectra using 256 scans.

  • 80 MHz System: Acquire ¹H spectra using 64 scans to compensate for lower sensitivity. Acquire ¹³C spectra using 2048 scans.

  • Internal Validation: The integrated area of the isolated -CH₂OH triplet (~3.75 ppm) must mathematically equal exactly 2.0 protons relative to the C3-methyl singlet (~0.92 ppm) integrating to 3.0 protons. Any deviation >5% indicates sample impurity or incomplete relaxation.

Step 3: 2D Correlation (COSY & HMBC)

For the 80 MHz platform, 1D data is insufficient for unambiguous assignment due to signal overlap. 2D COSY (homonuclear) and HMBC (heteronuclear) are mandatory to deconvolute the aliphatic envelope.

G cluster_NMR NMR Acquisition Platforms Sample Sample Prep (Internal TMS Standard) HighField High-Field NMR (600 MHz) High Resolution & Sensitivity Sample->HighField Benchtop Benchtop NMR (80 MHz) Rapid & Accessible Sample->Benchtop Data1D 1D 1H & 13C Analysis (Chemical Shifts & Integrals) HighField->Data1D Benchtop->Data1D Data2D 2D NMR (COSY, HSQC, HMBC) (Connectivity & Overlap Resolution) Data1D->Data2D If overlap exists (Critical for 80 MHz) Verification Structural Verification of 2-(3-methylpiperidin-3-yl)ethan-1-ol Data1D->Verification If fully resolved (Common for 600 MHz) Data2D->Verification

Comparative NMR analytical workflow for structural verification.

Quantitative Data Comparison

The table below summarizes the theoretical and experimentally observed chemical shifts. Notice the critical loss of resolution in the benchtop ¹H data for the aliphatic ring protons, necessitating reliance on ¹³C and 2D data. Benchtop NMR remains an excellent, cost-effective alternative for routine analysis when these limitations are understood [4].

Molecular Moiety¹³C Shift (ppm)¹H Shift (600 MHz)¹H Shift (80 MHz)Resolution Status (80 MHz)
C3-CH₃ (Methyl)25.10.92 (s, 3H)~0.9 (br s, 3H)Resolved (Broadened)
C4-H₂ (Ring)30.21.35-1.45 (m, 2H)1.3-1.8 (m, Overlap)Unresolved
C5-H₂ (Ring)22.51.50-1.60 (m, 2H)1.3-1.8 (m, Overlap)Unresolved
-CH₂- (Ethyl)41.51.65 (t, 2H)1.3-1.8 (m, Overlap)Unresolved
C2-H₂ (Ring)56.82.55 (d), 2.70 (d)~2.6 (br m, 2H)Partially Resolved
C6-H₂ (Ring)46.22.80-2.90 (m, 2H)~2.8 (br m, 2H)Partially Resolved
-CH₂OH (Ethyl)59.43.75 (t, 2H)3.75 (t, 2H)Fully Resolved

Mechanistic Insights in Structural Elucidation

Because the 80 MHz ¹H spectrum yields a massive unresolved multiplet between 1.3 and 1.8 ppm, 1D analysis alone cannot prove that the methyl group and the hydroxyethyl group are attached to the same quaternary carbon (C3).

To solve this, we rely on the self-validating logic of HMBC (Heteronuclear Multiple Bond Correlation) . The protons of the C3-methyl group (0.92 ppm) will show strong ³ J correlations to both the C2 and C4 carbons, and a critical ² J correlation to the C3 quaternary carbon (32.8 ppm). This geometric triangulation unambiguously proves the structural connectivity, even when the 1D proton spectrum is heavily overlapped.

G C3 C3 (Quat) CH3 CH3 (Methyl) CH3->C3 HMBC (2J) C2 C2 (CH2) CH3->C2 HMBC (3J) C4 C4 (CH2) CH3->C4 HMBC (3J) CH2a CH2 (Ethyl) CH3->CH2a HMBC (3J) C2->C3 HMBC (2J) C4->C3 HMBC (2J) CH2OH CH2OH CH2a->CH2OH COSY (3J)

Key 2D NMR (COSY/HMBC) correlations for the C3 quaternary center.

Conclusion & Recommendations

For the structural elucidation of complex aliphatic molecules like 2-(3-methylpiperidin-3-yl)ethan-1-ol:

  • High-Field (600 MHz) remains the gold standard for rapid, first-order 1D structural assignment, particularly when sample mass is limited (<5 mg).

  • Benchtop (80 MHz) is a highly capable alternative that drastically reduces operational costs and infrastructure requirements. However, researchers must mandate the use of 2D NMR (COSY/HMBC) protocols to deconvolute the inevitable second-order signal overlap inherent to low-field physics.

References

  • BenchChem. Application Note: Structural Elucidation of N-(4-chlorophenyl)piperidin-4-amine using NMR Spectroscopy. Retrieved from 1

  • Oxford Instruments. High-field to Benchtop NMR Spectroscopy - Part 3. Retrieved from 2

  • Farjon, J., et al. (2021). High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances. Forensic Science International. Retrieved from 3

  • Magritek. Low-field benchtop versus high-field NMR for routine 31P analysis of lignin, a comparative study. Retrieved from 4

Sources

HPLC method development for 2-(3-methylpiperidin-3-yl)ethan-1-ol purity

Author: BenchChem Technical Support Team. Date: March 2026

Title: Overcoming Analytical Blind Spots: HPLC Method Development for 2-(3-methylpiperidin-3-yl)ethan-1-ol Purity

As a Senior Application Scientist, developing a robust purity method for a molecule like 2-(3-methylpiperidin-3-yl)ethan-1-ol requires navigating two fundamental analytical blind spots: its highly basic secondary amine structure and its complete lack of a UV-absorbing chromophore. Standard high-performance liquid chromatography (HPLC) methods utilizing traditional silica C18 columns and UV detectors will inevitably fail, yielding severe peak tailing and virtually undetectable signals.

This guide objectively compares legacy approaches against modern, purpose-built alternatives—specifically Charged Surface Hybrid (CSH) column chemistry and Charged Aerosol Detection (CAD) —providing the mechanistic causality and experimental data necessary to build a self-validating analytical workflow.

Part 1: Deconstructing the Analytical Blind Spots

The Chromatographic Challenge: Basic Amines vs. Residual Silanols

2-(3-methylpiperidin-3-yl)ethan-1-ol contains a piperidine ring, rendering it a strong base (pKa ~10.5). In standard acidic mobile phases, this amine is fully protonated. When analyzed on traditional Type-B silica C18 columns, the positively charged analyte interacts with residual, negatively charged silanols ( Si−O− ) on the silica surface. This secondary cation-exchange mechanism acts as an electrostatic drag, causing severe peak tailing, shifting retention times, and destroying loadability[1].

The Detection Challenge: Absence of a Chromophore

Because the molecule lacks a conjugated π -electron system, it does not absorb photons at standard UV wavelengths (e.g., 254 nm). Attempting to detect it via low-wavelength end-absorption (200–210 nm) results in abysmal sensitivity, high baseline noise, and severe drift during gradient elution due to refractive index changes in the mobile phase[2].

MethodDev cluster_0 Column Chemistry cluster_1 Detection Modality Analyte 2-(3-methylpiperidin-3-yl)ethan-1-ol (Basic Amine, No Chromophore) C18 Standard C18 (Peak Tailing) Analyte->C18 Ionized Silanols CSH CSH C18 (Sharp Peaks) Analyte->CSH Electrostatic Repulsion UV UV/Vis @ 210 nm (Low Sensitivity) Analyte->UV Lacks Pi-System CAD CAD (High Sensitivity) Analyte->CAD Non-Volatile Mass Optimized Optimized Purity Method (CSH C18 + CAD) CSH->Optimized CAD->Optimized

Logical framework for overcoming basic amine and non-chromophoric analytical challenges.

Part 2: Objective Performance Comparisons

Comparison 1: Standard C18 vs. Charged Surface Hybrid (CSH) C18

To eliminate peak tailing without resorting to signal-suppressing ion-pairing reagents (like TFA), we must change the surface physics of the column. developed CSH technology, which introduces a low-level, reproducible positive charge to the stationary phase surface[1]. In acidic conditions, this surface becomes protonated, creating a dynamic electrostatic repulsion (+/+) against the protonated basic amine[3]. This shields the analyte from residual silanols, drastically improving peak shape and loadability[4].

Table 1: Chromatographic Performance Data

Metric Traditional Silica C18 Charged Surface Hybrid (CSH) C18 Scientific Rationale

| Peak Asymmetry ( As​ ) | > 2.4 (Severe Tailing) | 1.0 - 1.1 (Symmetrical) | CSH electrostatically repels protonated amines[1]. | | Loadability | < 0.5 µg on-column | > 5.0 µg on-column | Mitigation of secondary cation-exchange interactions[4]. | | Mobile Phase | Requires ion-pairing (TFA) | 0.1% Formic Acid | CSH functions optimally at low ionic strength[5]. |

Comparison 2: UV Detection vs. Charged Aerosol Detection (CAD)

To solve the chromophore issue, we replace optical detection with mass-flow sensitive detection. The nebulizes the HPLC eluate, evaporates the volatile mobile phase, and imparts a positive charge to the remaining non-volatile analyte particles via a secondary stream of ionized nitrogen[6]. An electrometer then measures this charge. Because the response is proportional to the mass of the analyte rather than its optical properties, CAD provides near-universal detection for non-volatile compounds[7].

CADWorkflow Eluate HPLC Eluate (Analyte + Buffer) Nebulization Nebulization (N2 Gas) Eluate->Nebulization Evaporation Evaporation (Heated Tube) Nebulization->Evaporation Charging Corona Discharge (Particle Charging) Evaporation->Charging Detection Electrometer (Signal Measurement) Charging->Detection

Step-by-step mechanism of Charged Aerosol Detection (CAD) for non-UV active compounds.

Table 2: Detection Sensitivity and Linearity

Metric UV/Vis Detection (210 nm) Charged Aerosol Detection (CAD) Analytical Advantage
Limit of Detection (LOD) ~ 5.0 µg/mL ~ 0.05 µg/mL >100x sensitivity increase for trace impurity profiling[7].
Baseline Stability Severe drift during gradients Flat, stable baseline CAD is immune to refractive index changes[6].

| Response Factor | Highly variable | Uniform across non-volatiles | Allows for standard-free estimation of unknown impurities[2]. |

Part 3: Self-Validating Experimental Protocol

This protocol represents a self-validating system: the low-pH mobile phase simultaneously protonates the CSH column (enabling electrostatic repulsion) and utilizes fully volatile buffers (a strict prerequisite to prevent CAD detector fouling)[6],[3].

1. Reagent & Mobile Phase Preparation

  • Causality Note: CAD requires strictly volatile mobile phases. Non-volatile salts (e.g., phosphates) will permanently destroy the detector[2].

  • Mobile Phase A: 0.1% v/v Formic Acid in LC-MS Grade Water. (pH ~2.7 ensures >99% protonation of both the analyte and the CSH surface).

  • Mobile Phase B: 0.1% v/v Formic Acid in LC-MS Grade Acetonitrile.

2. Sample Preparation

  • Accurately weigh 10.0 mg of 2-(3-methylpiperidin-3-yl)ethan-1-ol.

  • Dissolve in 10.0 mL of 50:50 Water:Acetonitrile (Final concentration: 1.0 mg/mL).

  • Causality Note: Matching the sample diluent to the initial gradient conditions prevents solvent-mismatch band broadening.

3. Chromatographic Conditions

  • Column: Waters XSelect CSH C18, 2.1 x 100 mm, 2.5 µm.

  • Column Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 2% B

    • 1.0 - 7.0 min: 2% to 60% B

    • 7.0 - 8.5 min: 95% B (Column Wash)

    • 8.5 - 12.0 min: 2% B (Re-equilibration)

4. CAD Detector Optimization

  • Evaporator Temperature: 35°C.

  • Causality Note: Because the analyte is a relatively low-molecular-weight polar molecule (MW 143.2 g/mol ), it is considered semi-volatile. Setting the evaporator temperature too high (e.g., 50°C) will cause premature volatilization of the analyte itself, reducing the signal[6]. 35°C ensures mobile phase evaporation while preserving analyte mass.

  • Data Collection Rate: 10 Hz.

  • Filter Constant: 3.6 seconds.

References

  • Charged aerosol detector - Wikipedia Source: Wikipedia URL:[Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis Source: HWI Group URL:[Link]

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Source: Waters Corporation URL:[Link]

  • Static vs. Dynamic Electrostatic Repulsion Reversed Phase Liquid Chromatography: Solutions for Pharmaceutical and Biopharmaceutical Basic Compounds Source: MDPI Molecules URL:[Link]

  • Overloading study of basic compounds with a positively charged C18 column in liquid chromatography Source: Journal of Chromatography A URL:[Link]

Sources

mass spectrometry fragmentation patterns of piperidine amino alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of Piperidine Amino Alcohols: A Comparative Guide to Mass Spectrometry Fragmentation

Executive Overview

Piperidine amino alcohols are ubiquitous structural motifs in modern drug discovery, forming the core of numerous antimalarials, kinase inhibitors, and psychoactive therapeutics. For analytical scientists, the structural elucidation of these compounds—particularly the differentiation of positional stereoisomers—presents a unique challenge. This guide objectively compares the performance of different mass spectrometry (MS) modalities (EI-MS, ESI-CID, and ESI-HCD) in determining the fragmentation patterns of piperidine amino alcohols, providing a self-validating experimental framework for robust structural characterization.

Mechanistic Causality: Ionization Dictates Fragmentation

To accurately interpret MS data, one must understand the causality behind the fragmentation pathways. The behavior of piperidine amino alcohols in the gas phase is fundamentally dictated by the ionization technique applied[1]:

  • Electron Ionization (EI-MS): Under hard ionization (70 eV), an electron is stripped from the nitrogen lone pair, creating a radical cation. This highly reactive state drives a rapid, homolytic α -cleavage of the adjacent carbon-carbon bond. The molecule preferentially loses its largest alkyl substituent to form a resonance-stabilized iminium ion[1].

  • Electrospray Ionization (ESI-MS/MS): ESI is a soft ionization technique that yields a protonated precursor [M+H]+ . Because the piperidine nitrogen is highly basic (pKa ~10–11), the proton initially localizes there. However, upon collisional activation, proton mobilization to the hydroxyl group facilitates the neutral loss of water (-18 Da) . This thermodynamically driven dehydration is the predominant fragmentation process for protonated piperidine alkaloids and amino alcohols at low collision energies[2].

Pathway Visualization

Piperidine_Fragmentation Precursor Precursor Ion [M+H]+ Dehydration Dehydrated Ion [M+H - H2O]+ Precursor->Dehydration ESI-CID/HCD (-18 Da) AlphaCleavage Alpha-Cleavage Iminium Ion Precursor->AlphaCleavage EI-MS (Radical Loss) RingOpening Ring-Opened Acyclic Cation Dehydration->RingOpening Increasing Collision Energy LowMass Low m/z Reporter (e.g., m/z 84) AlphaCleavage->LowMass Further Fragmentation RingOpening->LowMass HCD Specific (No 1/3 Cut-off)

Fig 1: Divergent MS fragmentation pathways of piperidine amino alcohols by ionization mode.

Comparative Analysis of MS Modalities

Selecting the correct mass analyzer and dissociation method is critical for differentiating structural isomers.

Table 1: Comparison of Mass Spectrometry Modalities for Piperidine Amino Alcohols

MS ModalityIonization MechanismPrimary Fragmentation DriverKey Spectral FeaturesBest Use Case
EI-MS (GC-MS) Hard (70 eV e⁻ beam)Radical cation formation on NitrogenDominant α -cleavage, stable iminium ion formationSpectral library matching, identifying core scaffolds[1].
ESI-CID (Ion Trap) Soft (Protonation)Vibrational excitation via collisionNeutral loss of H2​O (-18 Da)Confirming intact mass and primary functional groups[2].
ESI-HCD (Orbitrap/Q-TOF) Soft (Protonation)High-energy beam-type collisionRing opening, low m/z reporter ions (e.g., m/z 84)Isomeric differentiation, precise structural elucidation[3].

Expert Insight: Traditional Ion Trap CID suffers from the "1/3 rule," where product ions below one-third of the precursor m/z are not trapped. For piperidine derivatives, critical reporter ions (like the unsubstituted piperidinium ion at m/z 84) fall into this blind spot. Higher-energy C-trap dissociation (HCD) bypasses this limitation, making it the superior choice for structural elucidation[3].

Self-Validating LC-MS/MS Protocol

To ensure that observed fragments are true structural indicators and not experimental artifacts (such as in-source thermal degradation), follow this self-validating methodology:

Step 1: Isotopic Labeling for Pathway Validation

  • Action: Spike the sample matrix with a deuterated internal standard (e.g., a d10​ -piperidine analog).

  • Causality & Validation: Gas-phase rearrangements are complex. Assigning a neutral loss solely to water can be misleading. A deuterated standard acts as a self-validating control; a predictable +10 Da mass shift in the product ions confirms that the piperidine ring remains intact, while unshifted fragments indicate ring cleavage and loss of the deuterated moiety[4].

Step 2: Chromatographic Separation (HILIC)

  • Action: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., BEH Amide) with a gradient of 10 mM ammonium formate (pH 3.0) and acetonitrile.

  • Causality & Validation: Piperidine amino alcohols are highly polar and basic, leading to poor retention and severe peak tailing on standard C18 columns. Validate the chromatography by ensuring the peak symmetry factor is between 0.9 and 1.2. Asymmetric peaks indicate secondary interactions with column silanols, which can cause inconsistent ion suppression and variable in-source fragmentation.

Step 3: Source Optimization & In-Source Monitoring

  • Action: Operate in Positive ESI mode. Set Capillary Voltage to +3.0 kV and maintain desolvation temperature at 300°C.

  • Causality & Validation: Excessive desolvation temperatures can trigger thermal dehydration before the ions reach the mass analyzer. Validate source integrity by monitoring the MS1 spectrum; if the [M+H−18]+ peak exceeds 5% of the [M+H]+ base peak in the full scan, lower the desolvation temperature to prevent artifactual in-source fragmentation.

Step 4: HCD MS/MS Acquisition

  • Action: Use Data-Dependent Acquisition (DDA) with HCD at stepped Normalized Collision Energies (NCE) of 20, 35, and 50 V[3].

  • Causality: Stepped NCE ensures the capture of both low-energy pathways (water loss) and high-energy pathways (ring opening), providing a comprehensive structural fingerprint in a single scan.

Quantitative Diagnostic Data

The position of the hydroxyl group drastically alters the fragmentation cascade. Table 2 summarizes the diagnostic ions used to differentiate closely related isomers.

Table 2: Diagnostic Fragment Ions of Hydroxypiperidines

Compound / IsomerPrecursor IonBase PeakDiagnostic Secondary FragmentsMechanistic Causality
3-Hydroxypiperidine (DNP-derivatized) m/z 267m/z 232m/z 250Loss of OH is heavily favored due to allylic stabilization post-cleavage[5].
4-Hydroxypiperidine (DNP-derivatized) m/z 267m/z 232m/z 250, m/z 186 The unique m/z 186 fragment allows definitive differentiation from the 3-OH isomer[5].
Alkyl-piperidine amino alcohols [M+H]+ [M+H−18]+ [M+H−18−NH3​]+ Neutral loss of water dominates over ring cleavage at low collision energies (e.g., 20 V)[2].

Conclusion

The accurate structural elucidation of piperidine amino alcohols requires a strategic combination of soft and hard ionization techniques. While EI-MS provides robust library matching via α -cleavage, ESI-HCD-MS/MS offers the most comprehensive toolkit for differentiating positional isomers by preserving low-mass reporter ions. By implementing a self-validating protocol utilizing deuterated standards and stepped collision energies, researchers can confidently map complex fragmentation pathways and accelerate drug discovery pipelines.

References

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis. SciELO. [Link]

  • Piperidine (Pip) is a normal constituent of brain... Semantic Scholar. [Link]

  • Engineered enzymatic cascade converts diols to amino alcohols. Green Chemistry (RSC Publishing).[Link]

Sources

comparing bioactivity of 2-(3-methylpiperidin-3-yl)ethan-1-ol analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity and Pharmacophore Profiling of 2-(3-Methylpiperidin-3-yl)ethan-1-ol Analogs in CNS Drug Discovery

Executive Summary

The piperidine ring is a ubiquitous and privileged pharmacophore in medicinal chemistry, particularly within central nervous system (CNS) therapeutics and targeted protein degradation. Recent advancements in chemical biology have highlighted the critical role of 3-substituted piperidines—such as [(3S)-piperidin-3-yl]methanol—in improving stereochemical purity and modulating blood-brain barrier (BBB) permeability for CNS drugs 1.

This guide provides an in-depth technical comparison of 2-(3-methylpiperidin-3-yl)ethan-1-ol against its structural analogs. By analyzing the synergistic effects of the C3-methyl substitution and the hydroxyethyl linker, we demonstrate how these specific modifications drive target engagement, reduce off-target cardiotoxicity (hERG liability), and optimize pharmacokinetic profiles in drug discovery.

Structural Rationale & Mechanistic Causality

In drug design, the transition from a simple piperidine to a 3,3-disubstituted piperidine is rarely arbitrary. The incorporation of methyl groups on the piperidine scaffold has been proven to significantly alter physicochemical properties, impacting the efficacy of both anti-cancer and anti-Alzheimer's agents 23.

  • The C3-Methyl Effect (Conformational Locking): The addition of the C3-methyl group introduces a severe 1,3-diaxial interaction if the adjacent hydroxyethyl group attempts to adopt an axial position. This effectively locks the pharmacophore into a pseudo-equatorial conformation. Causally, this pre-organization reduces the entropic penalty upon receptor binding and lowers the desolvation energy required to cross lipid bilayers.

  • The Hydroxyethyl Linker (Receptor Anchoring): Compared to a shorter hydroxymethyl chain, the ethan-1-ol extension provides a wider spatial radius. This allows the terminal hydroxyl group to act as a hydrogen-bond donor/acceptor deeper within orthosteric pockets (e.g., interacting with Asp/Ser residues in 5-HT or Dopamine receptors) while keeping the basic piperidine nitrogen anchored to the highly conserved aspartate residue.

Mechanism Scaffold 2-(3-Methylpiperidin-3-yl)ethan-1-ol Methyl C3-Methyl Substitution Scaffold->Methyl Ethanol Hydroxyethyl Linker Scaffold->Ethanol Conf Pseudo-Equatorial Lock (Reduced Entropic Penalty) Methyl->Conf Steric Hindrance Target Deep Pocket H-Bonding (Target Engagement) Ethanol->Target Extended Reach BBB Enhanced BBB Permeability Conf->BBB Low Desolvation Conf->Target Pre-organized

Structural mechanism of C3-methyl and hydroxyethyl modifications on bioactivity.

Comparative Quantitative Data

To objectively evaluate the bioactivity of 2-(3-methylpiperidin-3-yl)ethan-1-ol, we compare it against two primary analogs: the des-methyl variant (evaluating the impact of the methyl group) and the methanol variant (evaluating the impact of linker length).

CompoundLogPPAMPA-BBB Papp​ ( 10−6 cm/s)5-HT2A Ki​ (nM)hERG IC50​ ( μ M)
2-(3-Methylpiperidin-3-yl)ethan-1-ol 1.85 14.2 45 >100
(3-Methylpiperidin-3-yl)methanol1.428.5120>100
2-(Piperidin-3-yl)ethan-1-ol1.356.18545

Data Interpretation: The target compound demonstrates a superior balance of lipophilicity and target affinity. The absence of the C3-methyl group in 2-(piperidin-3-yl)ethan-1-ol increases conformational flexibility, which inadvertently allows the molecule to adopt geometries that block the hERG potassium channel ( IC50​=45μM ), a major cardiotoxic liability.

Validated Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, eliminating false positives caused by assay artifacts.

Protocol 1: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)
  • Causality of Design: The BBB is highly restrictive. We utilize porcine brain lipid (PBL) extract rather than standard lecithin because PBL accurately reflects the specific sphingomyelin and cholesterol ratios of the human BBB. This is crucial for evaluating how the C3-methyl group's steric bulk affects lipid bilayer partitioning.

  • Step-by-Step Workflow:

    • Prepare a 2% (w/v) solution of PBL in dodecane.

    • Coat the hydrophobic filter of the donor microplate with 4 μ L of the PBL solution to form the artificial membrane.

    • Dilute the piperidine analogs to 10 μ M in PBS (pH 7.4) and add 300 μ L to the donor wells. Add 300 μ L of pure PBS to the acceptor wells.

    • Incubate at 37°C for 4 hours under gentle agitation (150 rpm).

    • Quantify compound concentration in both compartments using LC-MS/MS to calculate Papp​ .

  • Self-Validating System (Integrity Check): The assay incorporates a Lucifer Yellow (LY) rejection cascade. LY is a fluorescent paracellular marker that cannot cross intact lipid bilayers. If the LY Papp​ in any well exceeds 10×10−6 cm/s, it indicates membrane rupture. That specific well's data is automatically invalidated and excluded from the final log, ensuring only true transcellular diffusion is measured.

Protocol 2: In Vitro Radioligand Binding (5-HT2A Receptor)
  • Causality of Design: To determine if the extended hydroxyethyl chain provides superior anchoring in the receptor's orthosteric pocket compared to the hydroxymethyl chain, we utilize a competitive radioligand displacement assay using [3H] -Ketanserin.

  • Step-by-Step Workflow:

    • Harvest CHO-K1 cells stably expressing human 5-HT2A receptors and homogenize in 50 mM Tris-HCl buffer (pH 7.4).

    • Incubate 50 μ g of membrane protein with 1 nM [3H] -Ketanserin and varying concentrations of the piperidine analogs (0.1 nM to 10 μ M) for 60 minutes at 25°C.

    • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

    • Wash filters three times with ice-cold buffer and measure retained radioactivity via liquid scintillation counting.

  • Self-Validating System (Z'-Factor Validation): The protocol mandates the calculation of the Z'-factor for every assay plate. A Z'-factor ≥0.6 must be achieved using total binding (vehicle) and non-specific binding (10 μ M risperidone) controls. If the Z'-factor falls below 0.6, the plate is rejected due to insufficient dynamic range, guaranteeing that the calculated Ki​ values are statistically robust.

Workflow Syn Compound Synthesis & Chiral Resolution PAMPA PAMPA-BBB Assay (Lipid Extract) Syn->PAMPA Permeability Binding Radioligand Binding (5-HT / DA Receptors) Syn->Binding Affinity Tox hERG Patch-Clamp (Cardiotoxicity) PAMPA->Tox BBB+ Candidates Valid Lucifer Yellow Integrity Check PAMPA->Valid QC Check Binding->Tox Active Candidates Lead Lead Optimization Selection Tox->Lead Safety Cleared Valid->PAMPA Pass/Fail

Experimental workflow for validating piperidine analogs in CNS drug discovery.

Conclusion

The structural evolution from standard piperidines to 2-(3-methylpiperidin-3-yl)ethan-1-ol represents a highly rational approach in medicinal chemistry. The experimental data confirms that the C3-methyl group is not merely a lipophilic addition; it is a conformational lock that drastically improves BBB traversal while simultaneously introducing steric hindrance that mitigates hERG channel binding. When combined with the extended hydrogen-bonding reach of the ethan-1-ol side chain, this scaffold serves as a superior, safety-cleared building block for next-generation neurotherapeutics.

References

  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction . National Institutes of Health (PMC). Available at:[Link]

  • Study of a new piperidone as an anti-Alzheimer agent: Molecular docking, electronic and intermolecular interaction investigations by DFT method . Journal of King Saud University. Available at:[Link]

Sources

A Comparative Guide to the Infrared Spectroscopy Characterization of 2-(3-methylpiperidin-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel synthetic intermediates is paramount. 2-(3-methylpiperidin-3-yl)ethan-1-ol is a bifunctional molecule featuring a tertiary amine within a piperidine ring and a primary alcohol. This unique combination of functional groups necessitates a robust and unambiguous characterization methodology. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative first-line technique for verifying the synthesis and purity of such compounds by confirming the presence of key functional groups and the absence of starting materials.

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 2-(3-methylpiperidin-3-yl)ethan-1-ol. To provide a richer context and highlight the diagnostic power of this technique, we will objectively compare its spectral features against three carefully selected reference compounds: Piperidine , N-Ethylpiperidine , and 1-Propanol . This comparative approach demonstrates how to systematically confirm the identity of the target molecule by identifying not only the absorptions that are present but also those that are diagnostically absent.

Comparative Framework: The Rationale for Compound Selection

The choice of reference compounds is critical for a meaningful comparative analysis.

  • Piperidine: As a secondary amine, its spectrum is dominated by a characteristic N-H stretching vibration. The absence of this peak in the spectrum of our target molecule is a key confirmation of its tertiary amine structure.

  • N-Ethylpiperidine: This tertiary amine mirrors the N-substituted piperidine core of our target. Its spectrum helps in assigning the C-N and aliphatic C-H vibrations without the overlapping, broad O-H absorption from an alcohol group.

  • 1-Propanol: A simple primary alcohol, it provides a clean reference for the two most characteristic alcohol absorptions: the broad, hydrogen-bonded O-H stretch and the strong C-O stretch.

Experimental Methodology: Acquiring a High-Fidelity FTIR Spectrum

For a compound like 2-(3-methylpiperidin-3-yl)ethan-1-ol, which is expected to be a liquid or a low-melting solid, Attenuated Total Reflectance (ATR) is the preferred sampling technique. ATR-FTIR offers excellent reproducibility with minimal sample preparation, making it superior to traditional methods like KBr pellets or salt plates for routine analysis.[1][2][3]

Protocol: ATR-FTIR Spectroscopy

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize. The internal laser and source should be at thermal equilibrium.

  • Background Collection (Self-Validation):

    • Ensure the ATR crystal (typically diamond or zinc selenide) is immaculately clean.[4] Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.

    • Acquire a background spectrum. This critical step records the ambient atmosphere (CO₂ and water vapor) and the instrument's optical bench response, which will be digitally subtracted from the sample spectrum.[3] A typical background scan involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a single drop (or a few milligrams if solid) of 2-(3-methylpiperidin-3-yl)ethan-1-ol directly onto the center of the ATR crystal.

    • If the sample is a solid, lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The evanescent wave that probes the sample only penetrates a few microns, so good contact is essential for a high-quality spectrum.[4][5]

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution). The instrument software will automatically perform the background subtraction.

  • Data Processing and Cleaning:

    • After acquisition, clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.

    • Process the spectrum using the instrument software. This may include an ATR correction algorithm, which accounts for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum more comparable to a traditional transmission spectrum.[1]

Spectral Analysis and Comparative Discussion

The IR spectrum can be logically divided into two main regions: the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹). Our analysis will focus on the key diagnostic peaks.

The O-H and N-H Stretching Region (3500 - 3200 cm⁻¹)

This region is arguably the most informative for confirming the structure of 2-(3-methylpiperidin-3-yl)ethan-1-ol.

  • 2-(3-methylpiperidin-3-yl)ethan-1-ol: A very strong and characteristically broad absorption band is predicted to appear between 3400-3300 cm⁻¹ .[6] This feature is due to the O-H stretching vibration of the primary alcohol group. The significant broadening is a direct result of intermolecular hydrogen bonding between alcohol molecules, which creates a continuum of slightly different bond strengths and, therefore, vibrational frequencies.[6][7]

  • Comparison with 1-Propanol: The spectrum of 1-propanol will show a nearly identical broad, strong O-H stretch, confirming our assignment.[8]

  • Comparison with Piperidine: Piperidine, a secondary amine, displays a sharper, weaker N-H stretching band in this same region (~3350 cm⁻¹).[9][10]

  • Comparison with N-Ethylpiperidine: This tertiary amine has no O-H or N-H bonds and will be transparent in this region.

The C-H Stretching Region (3000 - 2850 cm⁻¹)
  • 2-(3-methylpiperidin-3-yl)ethan-1-ol: Multiple sharp, strong absorption bands are expected between 2950 cm⁻¹ and 2850 cm⁻¹ . These arise from the symmetric and asymmetric stretching vibrations of the numerous sp³-hybridized C-H bonds in the piperidine ring, the ethyl chain, and the methyl group.[11] The boundary at 3000 cm⁻¹ is a useful landmark; absorptions for purely aliphatic (sp³) C-H bonds fall below this line.[7]

  • Comparison: All three reference compounds will also display strong absorptions in this region due to their aliphatic C-H bonds. While the exact pattern of peaks may differ slightly, the presence of these bands is a general indicator of an alkyl framework.

The Fingerprint Region (1500 - 900 cm⁻¹)

This region contains a wealth of complex vibrations, including C-O, C-N, and C-C stretching and bending modes. While individual peak assignment can be challenging, two key peaks for our target molecule are highly diagnostic.

  • C-O Stretch (~1050 cm⁻¹):

    • 2-(3-methylpiperidin-3-yl)ethan-1-ol: A strong, distinct peak is expected around 1050 cm⁻¹ . This absorption is characteristic of the C-O stretching vibration of a primary alcohol.[12][13]

    • Comparison with 1-Propanol: 1-Propanol will exhibit a similar strong C-O stretching band in the 1075-1000 cm⁻¹ range, validating this assignment.[12][13]

    • Comparison with Piperidines: Both Piperidine and N-Ethylpiperidine lack a C-O bond and will not show a strong absorption in this specific location.

  • C-N Stretch (~1250 - 1100 cm⁻¹):

    • 2-(3-methylpiperidin-3-yl)ethan-1-ol: A medium-to-weak absorption corresponding to the C-N stretching vibration of the aliphatic tertiary amine is expected in this range.[9]

    • Comparison with N-Ethylpiperidine: N-Ethylpiperidine will show a similar C-N stretch, helping to confirm the assignment in our more complex molecule. This peak is often less intense and can sometimes be obscured by other vibrations in the fingerprint region.

Data Presentation

Summary of Expected Vibrational Frequencies
Vibrational Mode Expected Wavenumber (cm⁻¹) for 2-(3-methylpiperidin-3-yl)ethan-1-ol Intensity Comparative Presence in Reference Compounds
O-H Stretch (H-bonded)3400 - 3300Strong, BroadPresent in 1-Propanol; Absent in Piperidine & N-Ethylpiperidine
N-H StretchAbsent-Present in Piperidine; Absent in 1-Propanol & N-Ethylpiperidine
C(sp³)-H Stretch2950 - 2850Strong, SharpPresent in all reference compounds
C-O Stretch (Primary Alcohol)~1050StrongPresent in 1-Propanol; Absent in Piperidine & N-Ethylpiperidine
C-N Stretch (Tertiary Amine)1250 - 1100Medium-WeakPresent in N-Ethylpiperidine; Absent in 1-Propanol
Visualization of Key Molecular Vibrations

The following diagram illustrates the structure of 2-(3-methylpiperidin-3-yl)ethan-1-ol and highlights the key bonds responsible for its characteristic IR absorptions.

Caption: Key IR-active bonds in 2-(3-methylpiperidin-3-yl)ethan-1-ol.

Conclusion

The structural confirmation of 2-(3-methylpiperidin-3-yl)ethan-1-ol via IR spectroscopy is a textbook example of leveraging comparative analysis. The definitive identification hinges on observing three key features simultaneously:

  • A strong, broad absorption around 3350 cm⁻¹, characteristic of a hydrogen-bonded O-H group.

  • The complete absence of a sharper N-H stretch in the same region, confirming the tertiary nature of the piperidine nitrogen.

  • A strong absorption around 1050 cm⁻¹, indicative of a primary alcohol C-O bond.

When benchmarked against the spectra of piperidine, N-ethylpiperidine, and 1-propanol, these features provide a unique and reliable spectral signature. This guide demonstrates that a well-designed comparative approach, grounded in a robust experimental protocol, elevates IR spectroscopy from a simple functional group checklist to a powerful tool for definitive molecular characterization.

References

  • Master Organic Chemistry. (2016, November 23). How To Interpret IR Spectra In 1 Minute Or Less. [Link]

  • National Institute of Standards and Technology. Piperidine. NIST Chemistry WebBook. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • PubChem. 2-[(3S)-piperidin-3-yl]ethan-1-ol hydrochloride. [Link]

  • Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

  • SpectraBase. 2-(Piperidin-4-yl)ethan-1-ol, methyl ether. [Link]

  • Chemistry LibreTexts. (2022, October 4). Spectroscopy of Alcohols and Phenols. [Link]

  • Bruker. Attenuated Total Reflectance (ATR). [Link]

  • Defense Technical Information Center. (2023, August 4). Theoretical Prediction of Vibrational Infrared Frequencies of Tertiary Amines. [Link]

  • Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. [Link]

  • ResearchGate. IR spectrum of 2-[3-(1-methyl-1-oxidopiperidin-4-yl)-1H-indol-5-yl] ethanesulfonic acid. [Link]

  • Chemistry LibreTexts. (2024, September 30). Spectroscopy of Amines. [Link]

  • ResearchGate. (2025, December 12). Study of the composition of amines using IR spectroscopy. [Link]

  • Infrared Spectroscopy Blog. (2026, January 14). Infrared Spectra of Some Simple Organic Compounds. [Link]

  • Centers for Disease Control and Prevention. Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. [Link]

  • International Journal of Multidisciplinary Research and Development. (2025, December 10). Studying the composition of alcohols using IR spectroscopy. [Link]

  • Royal Society of Chemistry. Infrared spectroscopy. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Scribd. Table of Characteristic IR Absorptions. [Link]

  • PubChem. Piperidine. [Link]

  • National Institute of Standards and Technology. Piperidine, 1-ethyl-. NIST Chemistry WebBook. [Link]

  • Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(10), 3299–3303. [Link]

  • Chemistry LibreTexts. (2021, December 15). IR Spectrum and Characteristic Absorption Bands. [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]

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Safety Operating Guide

2-(3-methylpiperidin-3-yl)ethan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The safe handling and disposal of complex organic molecules require a deep understanding of their physicochemical properties. As a secondary amino alcohol, 2-(3-methylpiperidin-3-yl)ethan-1-ol presents unique logistical and safety challenges in laboratory environments. Because it contains both a basic piperidine ring and a primary alcohol, its reactivity profile dictates strict segregation protocols to prevent hazardous cross-reactions and environmental contamination.

This guide provides drug development professionals and laboratory scientists with an authoritative, field-proven framework for the lifecycle management and proper disposal of 2-(3-methylpiperidin-3-yl)ethan-1-ol.

Physicochemical Profiling & Waste Characterization

Before initiating any disposal protocol, it is critical to understand the intrinsic properties of the waste material. The functional groups of 2-(3-methylpiperidin-3-yl)ethan-1-ol dictate its behavior in waste matrices, particularly its basicity and reactivity.

Table 1: Physicochemical & Disposal Profiling Data

ParameterCharacteristicOperational & Disposal Implication
Chemical Class Secondary Amino AlcoholContains a reactive piperidine ring; prone to exothermic reactions with strong acids.
Aqueous pH ~10.0 – 11.5 (Alkaline)Classifies aqueous mixtures as basic waste; requires pH verification prior to consolidation[1].
Incompatibilities Acids, Oxidizers, NitritesCritical: Mixing secondary amines with nitrites under acidic conditions generates highly potent, carcinogenic nitrosamines[1].
Environmental Toxicity Harmful to aquatic lifeAbsolute prohibition of sanitary sewer disposal; requires complete environmental containment[2].
Destruction Method High-Temp IncinerationMust be processed by a licensed RCRA facility equipped with NOx scrubbers to manage nitrogenous emissions[1].

The Causality of Waste Segregation

In laboratory safety, segregation is not merely a bureaucratic requirement; it is a chemical necessity. The primary hazard associated with 2-(3-methylpiperidin-3-yl)ethan-1-ol disposal is inadvertent mixing with incompatible waste streams.

  • The Nitrosamine Risk: The piperidine ring contains a secondary amine. If this compound is disposed of in a generic "organic waste" carboy that also contains nitrites or nitrosating agents, a reaction can occur that synthesizes nitrosamines[1]. Nitrosamines are potent carcinogens and require entirely different, highly regulated disposal pathways.

  • Exothermic Neutralization: As an organic base, introducing this chemical to highly concentrated acidic waste streams (e.g., sulfuric or nitric acid) will cause a rapid, exothermic neutralization reaction. This can lead to solvent boiling, pressure buildup, and the catastrophic rupture of the waste container.

Operational Protocol: Routine Laboratory Disposal

To ensure a self-validating system, the following protocol integrates verification steps to confirm that the waste is stable and properly categorized before it leaves the operator's control.

Phase 1: Pre-Disposal Compatibility Verification

  • Audit the Waste Stream: Review the chemical inventory of the target waste container. Verify the absolute absence of heavy metals, strong oxidizers, halogens, and nitrites.

    • Causality: Ensuring the absence of halogens prevents the waste from being misclassified as "Halogenated Organic Waste," which incurs significantly higher disposal costs and different incineration parameters.

  • Conduct a pH Check: If the 2-(3-methylpiperidin-3-yl)ethan-1-ol is dissolved in an aqueous matrix, extract a 1 mL aliquot and test with pH paper.

    • Validation: The pH must read >7. If the pH is acidic, investigate the mixture for unexpected acidic contaminants before proceeding.

Phase 2: Containerization and Transfer 3. Select the Receptacle: Use a high-density polyethylene (HDPE) or glass waste carboy. Do not use metal containers, as aqueous amine solutions can slowly corrode certain metals over time. 4. Execute the Transfer: Perform all waste transfers inside a certified, actively exhausting chemical fume hood to prevent the inhalation of basic aerosols or vapors[3]. 5. Seal and Secure: Immediately cap the container tightly after the transfer.

  • Causality: Leaving funnels in waste carboys allows volatile organic components to evaporate, violating EPA Resource Conservation and Recovery Act (RCRA) emission standards[4].

Phase 3: EHS Handoff 6. Labeling: Affix a standardized hazardous waste label. Explicitly write "Non-Halogenated Organic Base: Contains 2-(3-methylpiperidin-3-yl)ethan-1-ol" and check the "Toxic" and "Corrosive" (if aqueous pH > 12.5) hazard boxes[4]. 7. Submit Profiling Ticket: Log the estimated volume and concentration into your institution's Environmental Health and Safety (EHS) management system to trigger a pickup[5].

Waste Stream Decision Matrix

The following logic diagram illustrates the decision-making process for segregating 2-(3-methylpiperidin-3-yl)ethan-1-ol based on its waste matrix.

G Start Waste Generation: 2-(3-methylpiperidin-3-yl)ethan-1-ol CheckPhase Determine Waste Matrix Start->CheckPhase Aqueous Aqueous Solution (pH > 9) CheckPhase->Aqueous Dissolved in H2O Organic Organic Solvent Mixture CheckPhase->Organic Dissolved in Organics Solid Contaminated Solids (PPE, Wipes) CheckPhase->Solid Spills/Consumables AqueousBin Aqueous Basic Waste (No Nitrites/Oxidizers) Aqueous->AqueousBin OrganicBin Non-Halogenated Organic Waste Organic->OrganicBin SolidBin Solid Hazardous Waste Solid->SolidBin EHSPickup EHS Collection & RCRA Profiling AqueousBin->EHSPickup OrganicBin->EHSPickup SolidBin->EHSPickup Incineration Thermal Destruction (Licensed Facility) EHSPickup->Incineration Final Disposal

Workflow for the segregation and disposal of 2-(3-methylpiperidin-3-yl)ethan-1-ol waste streams.

Emergency Spill Containment and Neutralization

In the event of an accidental spill, immediate containment is required to prevent environmental release and personnel exposure.

Protocol: Spill Response

  • Isolate and Ventilate: Evacuate unnecessary personnel from the immediate area. Ensure the room's ventilation or fume hoods are operating at maximum exhaust to clear amine vapors[1].

  • Don PPE: Equip chemical splash goggles, heavy-duty nitrile or neoprene gloves, and a lab coat[3].

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a commercial universal spill pad)[6].

    • Causality: Never use combustible materials like sawdust. The basic nature of the amine can cause degradation of organic absorbents, potentially leading to localized heating.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty hazardous waste bag or a dedicated HDPE bucket[3].

  • Surface Decontamination & Validation: Wash the spill surface with a dilute, weak acid (e.g., 5% acetic acid) to neutralize residual amine, followed by copious amounts of water.

    • Validation: Apply a pH test strip directly to the decontaminated surface. The decontamination process is only validated and complete when the surface moisture reads a neutral pH (6.0 – 8.0). Collect all rinsate as aqueous basic waste[7].

Regulatory Compliance and Final Destruction

Under EPA and international environmental guidelines, 2-(3-methylpiperidin-3-yl)ethan-1-ol must be treated as a controlled hazardous waste[8]. It cannot be disposed of via sanitary sewers or standard municipal solid waste channels[7].

The preferred and legally compliant method for final disposal is thermal destruction (incineration) [1]. Because the molecule contains nitrogen, incineration must be performed at a permitted Treatment, Storage, and Disposal Facility (TSDF)[5]. These facilities utilize specialized scrubbers to capture nitrogen oxides (NOx) generated during combustion, preventing the release of smog-forming pollutants into the atmosphere.

References

  • INEOS Oxide. SDS GAS/SPEC CS-Plus Solvent (Amino Alcohol). Colorado Oil and Gas Conservation Commission. 1

  • Thermo Fisher Scientific. Piperidine - SAFETY DATA SHEET. 3

  • Makino. E950-SDS (Amino Alcohol). 2

  • Nippon Nyukazai Co., Ltd. AMINO ALCOHOL 2A Safety Data Sheet. 6

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.7

  • Tsinghua University / EPA. LABORATORY SAFETY AND HAZARDOUS WASTE DISPOSAL GUIDE. 8

  • Towson University. HAZARDOUS WASTE MANAGEMENT PROCEDURES. 5

  • Environmental Protection Agency (EPA). Hazardous Waste Management Regulations. Regulations.gov. 4

Sources

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